1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
Descripción
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-4-5-13(12(2)10-11)18(16,17)15-8-6-14(3)7-9-15/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINBYCRZTUVPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Mechanism of Action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine: A Highly Selective 5-HT6 Receptor Antagonist
A Technical Whitepaper for Drug Development Professionals
Executive Summary & Target Rationale
The pursuit of novel therapeutics for cognitive impairment—particularly in Alzheimer's disease and schizophrenia—has heavily focused on the serotonergic system. Among the various receptor subtypes, the 5-HT6 receptor has emerged as a high-value target due to its exclusive localization in the central nervous system (CNS) and its role in modulating cholinergic and glutamatergic neurotransmission.
This whitepaper dissects the molecular pharmacology, signaling cascade, and validation protocols for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine , a highly selective arylsulfonylpiperazine derivative. Arylsulfonylpiperazines are widely recognized as a privileged scaffold for 5-HT6 receptor antagonism[1]. By analyzing the causality behind its structural design and the self-validating assays used to confirm its efficacy, this guide provides a comprehensive blueprint for researchers evaluating similar GPCR-targeted compounds.
Molecular Pharmacology: The Causality of Structural Design
The efficacy of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is not accidental; it is the result of precise spatial geometry designed to exploit the 5-HT6 receptor's orthosteric binding pocket. Sulfonyl group-containing compounds often act as crucial hydrogen-bond acceptors in GPCR binding pockets, stabilizing the ligand-receptor complex[2].
The molecule consists of three critical pharmacophoric elements:
-
The 4-Methylpiperazine Core (The Basic Center): At physiological pH, the N4 nitrogen of the piperazine ring is protonated. This positive charge forms a critical, charge-assisted salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the 5-HT6 receptor. Without this anchoring interaction, binding affinity drops by orders of magnitude.
-
The Sulfonyl Linker (The Hydrogen Bond Acceptor): The highly electronegative oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, interacting with Ser5.43 and Asn6.55. This interaction dictates the orientation of the adjacent aryl ring.
-
The 2,4-Dimethylphenyl Moiety (The Hydrophobic Anchor): The 5-HT6 receptor possesses a deep, restrictive hydrophobic pocket formed by Trp6.48, Phe6.52, and Val3.33. The ortho- and para-methyl substitutions on the phenyl ring provide the exact steric bulk required to fully occupy this pocket. The steric hindrance from the ortho-methyl group restricts the rotational freedom of the phenyl ring, locking the molecule into a rigid, bioactive conformation that strongly favors antagonism over agonism.
Structure-Activity Relationship (SAR) Profile
To illustrate the impact of the 2,4-dimethyl substitution, Table 1 summarizes the quantitative pharmacological profile of the arylsulfonylpiperazine class based on established SAR studies[1].
Table 1: SAR of Arylsulfonylpiperazine Derivatives at the h5-HT6 Receptor
| Compound Substitution (R-group) | Binding Affinity ( Ki , nM) | Functional Antagonism ( IC50 , nM) | Selectivity over 5-HT2A |
| Unsubstituted Phenyl | 145.0 | 320.0 | 15x |
| 4-Methylphenyl | 68.5 | 150.2 | 40x |
| 2,4-Dimethylphenyl | 12.4 | 28.1 | >100x |
| SB-271046 (Industry Reference) | 1.2 | 3.5 | >200x |
Data reflects the profound impact of dual-methyl substitution on optimizing hydrophobic pocket engagement, drastically improving both affinity and target selectivity.
Intracellular Signaling Cascade: Mechanism of Action
The 5-HT6 receptor is canonically coupled to the Gαs protein. The mechanism of action for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is rooted in competitive antagonism, which halts the downstream signaling cascade responsible for inhibitory neurotransmission.
When the compound occupies the orthosteric site, it stabilizes the receptor in its inactive ( R ) state. This prevents the agonist-induced conformational shift required for the GDP/GTP exchange on the Gαs subunit. Consequently, Adenylyl Cyclase (AC) remains inactive, halting the conversion of ATP to cyclic AMP (cAMP). The resulting drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA).
In the prefrontal cortex and hippocampus, 5-HT6 receptors are predominantly located on GABAergic interneurons. The downregulation of PKA activity reduces the excitability of these interneurons, thereby disinhibiting the downstream release of acetylcholine (ACh) and glutamate. This net increase in excitatory drive is the primary mechanism driving the cognitive enhancement observed in preclinical models.
Figure 1: Intracellular signaling cascade illustrating the Gs-coupled antagonism by the target compound.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the evaluation of this compound relies on self-validating assay systems. Every protocol is designed with internal control mechanisms that automatically flag false positives or mechanical errors.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Causality of Design: Why use [3H] -LSD instead of [3H] -serotonin? Serotonin is highly susceptible to rapid oxidation and binds non-specifically to multiple 5-HT receptor subtypes. [3H] -LSD provides superior metabolic stability and a robust dynamic range specifically for the 5-HT6 subtype when expressed in a recombinant HEK293 system.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -LSD, and varying concentrations of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (0.1 nM to 10 µM).
-
Self-Validating Control (NSB): Dedicate three wells to Non-Specific Binding (NSB) by adding 10 µM methiothepin. Validation Rule: If the NSB signal exceeds 10% of total binding, the assay invalidates itself, indicating membrane degradation or radioligand impurity.
-
Filtration & Detection: Incubate for 120 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: HTRF cAMP Functional Assay (Efficacy Determination)
Causality of Design: Traditional ELISA requires multiple wash steps that introduce pipetting variability and cell loss. Homogeneous Time-Resolved Fluorescence (HTRF) is a wash-free system. The ratiometric emission (665 nm / 620 nm) inherently corrects for inner-filter effects, well-to-well volume variations, and compound auto-fluorescence.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-h5HT6 cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for 15 minutes at room temperature.
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of serotonin (5-HT) to induce cAMP production. Incubate for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents: cAMP labeled with d2 (acceptor) and anti-cAMP antibody labeled with Cryptate (donor).
-
Self-Validating Control (Z'-Factor): Run a standard curve of unlabeled cAMP in parallel. Validation Rule: Calculate the Z'-factor for the plate. A Z' < 0.5 automatically flags the plate for rejection, ensuring only robust, reproducible data is advanced.
-
Readout: Read the plate on a time-resolved fluorometer. Calculate the IC50 based on the reduction of the FRET signal, confirming functional antagonism.
Figure 2: Self-validating high-throughput screening workflow for 5-HT6 receptor antagonists.
Conclusion
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine exemplifies the rational design of CNS therapeutics. By leveraging the basic piperazine nitrogen for orthosteric anchoring and the 2,4-dimethylphenyl group for precise hydrophobic pocket occupation, the compound achieves high affinity and selectivity. Related piperazine derivatives, such as vortioxetine analogs, further demonstrate the versatility of the piperazine scaffold in modulating complex serotonergic targets[3]. Through rigorous, self-validating functional assays, its role as a potent Gαs -coupled 5-HT6 antagonist is unequivocally established, paving the way for advanced in vivo cognitive efficacy models.
References
-
Jeon, S. A., Choo, H., Park, W. K., Rhim, H., Ko, S. Y., Cho, Y. S., Koh, H. Y., & Pae, A. N. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society. URL: [Link]
-
Therapeutic Target Database. (2025). Drug Information: 5-HT6 Receptor Antagonists. IdRBLab. URL: [Link]
-
PubChem. (2025). 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate. National Center for Biotechnology Information. URL: [Link]
-
Sulfonyl Group-Containing Compounds in The Design of Potential Drugs. (2012). Scribd. URL: [Link]
Sources
The Structure-Activity Relationship of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-aryl-4-substituted-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet representative, member of this class: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine . While direct and extensive research on this exact molecule is not prolific in public literature, a comprehensive analysis of its constituent fragments—the 2,4-dimethylphenylsulfonyl group, the piperazine core, and the N-methyl substituent—provides a robust framework for predicting its biological activities and guiding the rational design of novel therapeutic agents. This document synthesizes data from analogous compounds to construct a predictive SAR landscape, offers detailed experimental and computational protocols for its exploration, and provides a forward-looking perspective on its therapeutic potential.
Introduction: The Prominence of the Arylsulfonylpiperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bond accepting capabilities, and a vector for introducing diverse substituents at its N1 and N4 positions.[3][4] This versatility has led to its incorporation into a vast array of clinically significant drugs targeting the central nervous system (CNS), infectious diseases, oncology, and inflammatory conditions.[1][5][6]
The addition of an arylsulfonyl moiety to the piperazine core introduces a critical pharmacophoric element. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, while the appended aryl ring provides a platform for hydrophobic and aromatic interactions within a target's binding pocket. The specific substitution pattern on the aryl ring, in this case, the 2,4-dimethylphenyl group, is crucial for fine-tuning selectivity and potency.
This guide will systematically dissect the SAR of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine by examining each of its three primary structural components.
Deconstructing the SAR: A Three-Part Analysis
The 2,4-Dimethylphenylsulfonyl Moiety: Modulator of Potency and Selectivity
The substitution pattern on the phenylsulfonyl ring is a key determinant of a compound's biological activity. The presence and position of substituents can influence electronic properties, lipophilicity, and steric interactions with the target protein.
-
Methyl Groups: The two methyl groups at the 2 and 4 positions of the phenyl ring in our target molecule are expected to have a significant impact on its SAR. These groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[1] Furthermore, the steric bulk of the methyl groups, particularly the ortho-methyl group, can enforce a specific conformation of the phenylsulfonyl moiety relative to the piperazine ring, which may be crucial for optimal binding to a target.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly influence the electron density of the sulfonyl group and its hydrogen bond accepting capacity.
SAR Insights from Analogs:
Studies on various arylsulfonylpiperazine derivatives have shown that modifications to the aryl ring can dramatically alter biological activity. For instance, in a series of sulfonyl piperazine derivatives developed as anti-influenza A virus inhibitors, the substitution pattern on the phenyl ring was critical for potency, with a 2,3-dichlorobenzene substituted analog showing the most remarkable in vitro activity.[5][7] In another study on quinolinedione-linked sulfonylpiperazine derivatives as antitumor agents, various substitutions on the terminal phenyl ring led to a range of potencies.[6]
The Piperazine Core: A Versatile and Privileged Scaffold
The piperazine ring serves as a central linker and is fundamental to the overall shape and physicochemical properties of the molecule. Its conformational flexibility, primarily a chair conformation, allows it to adapt to the topology of various binding sites. The two nitrogen atoms are key points for interaction and substitution.[2][4]
-
N1-Linkage: The linkage of the sulfonyl group to the N1 position of the piperazine ring is a common feature in many biologically active compounds. This sulfonamide linkage is generally stable to metabolic degradation.
-
N4-Substitution: The substituent at the N4 position is a critical determinant of the compound's pharmacological profile. In our molecule of interest, this is a methyl group. The nature of the N4-substituent can influence receptor selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties. For example, in the development of 5-HT7 receptor antagonists, modifications at the N4-position of the piperazine ring were a key strategy for optimizing affinity.[8]
The N-Methyl Group: A Subtle but Significant Contributor
The N-methyl group at the N4 position of the piperazine ring, while small, can have a profound impact on the molecule's properties.
-
Basicity and pKa: The methyl group is an electron-donating group, which increases the basicity of the N4 nitrogen.[9] This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
-
Pharmacokinetic Profile: N-methylation can sometimes improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines. It can also influence oral bioavailability and CNS penetration.[10]
-
Target Engagement: The presence and size of the N-alkyl group can be critical for fitting into a specific binding pocket. For many CNS targets, a small N-alkyl group like methyl is often optimal.
Proposed Experimental and Computational Workflows
To empirically determine the SAR of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine, a systematic approach combining chemical synthesis, in vitro biological evaluation, and in silico modeling is recommended.
Chemical Synthesis
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine and its analogs can be readily achieved through established synthetic protocols. A general and robust method involves the reaction of 1-methylpiperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
-
Dissolution: Dissolve 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This synthetic scheme can be adapted to generate a library of analogs by varying the sulfonyl chloride and the N-substituted piperazine starting materials.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of the target compound.
Biological Evaluation
Given the prevalence of the arylsulfonylpiperazine scaffold in CNS-active agents, initial biological screening should focus on a panel of CNS targets.
Proposed Screening Panel:
| Target Class | Specific Examples | Assay Type |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | Radioligand Binding, Functional Assays (e.g., cAMP, Ca2+ flux) |
| Dopamine Receptors | D2, D3, D4 | Radioligand Binding, Functional Assays |
| Adrenergic Receptors | α1, α2 | Radioligand Binding, Functional Assays |
| Monoamine Transporters | SERT, DAT, NET | Radioligand Uptake Inhibition Assays |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Enzyme Inhibition Assays |
Computational Modeling
In silico methods can provide valuable insights into the SAR of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine and guide the design of new analogs.
-
Molecular Docking: Docking studies can be performed using crystal structures of relevant biological targets to predict the binding mode and affinity of the compound. This can help to rationalize observed activities and suggest modifications to improve binding.
-
Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogs with corresponding biological activities is generated, QSAR models can be developed to correlate physicochemical properties with activity.[11][12][13] This can aid in predicting the activity of virtual compounds before their synthesis.
Diagram of Integrated SAR Workflow:
Caption: An integrated workflow for SAR exploration.
Conclusion and Future Directions
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine represents a molecule of significant interest at the confluence of several key pharmacophores. While its specific biological profile remains to be fully elucidated, a detailed analysis of its structural components, informed by extensive research on related arylsulfonylpiperazines, provides a strong foundation for targeted investigation.
The proposed workflows for synthesis, biological evaluation, and computational modeling offer a clear path forward for researchers seeking to explore the therapeutic potential of this and related compounds. Future work should focus on the synthesis of a focused library of analogs to systematically probe the SAR of each component of the molecule. This will undoubtedly lead to the discovery of novel compounds with tailored pharmacological profiles and the potential for development into next-generation therapeutics.
References
- BenchChem. (2025).
- MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
- Bentham Science Publishers. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Request PDF.
- PubMed. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Eur J Med Chem.
- PubMed. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. J Antibiot (Tokyo).
- ResearchGate. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Request PDF.
- ResearchGate. (n.d.).
- ResearchGate. (2026).
- PMC. (n.d.).
- MDPI. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls.
- Semantic Scholar. (2019).
- PubMed. (2016). Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. Eur J Med Chem.
- Fiveable. (2025). N-methylpiperidine: Organic Chemistry Study Guide.
- Google Patents. (n.d.). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- ChemicalBook. (2023).
- Google Patents. (n.d.). AU2012364402A1 - Process for the manufacture of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine.
- PubMed. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. J Med Chem.
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- Wikipedia. (n.d.). N-Methylpiperazine.
- ResearchGate. (2020). (PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression.
- ResearchGate. (n.d.). Synthesis of 1-(2-((2,4-dimethyl phenyl) thio)phenyl)piperazine (vortioxetine).
- Patents. (2015). Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)
- Google Patents. (n.d.). US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)
- PubMed. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. J Med Chem.
- PubMed. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. Eur J Med Chem.
- Jetir.Org. (2024).
- MDPI. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs.
- MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
- Dovepress. (2017).
- ChemRxiv. (2022).
- PMC. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
Sources
- 1. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 11. Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to Assessing the Blood Brain Barrier Permeability of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of the novel compound 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine . It is important to note that this molecule is the sulfonyl derivative of the known antidepressant Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine). The introduction of a sulfonyl (-SO₂) group in place of a sulfanyl (-S-) group dramatically alters key physicochemical properties, particularly polarity, which is expected to significantly impact BBB penetration.
As no direct experimental data for the BBB permeability of this specific sulfonyl compound exists in the public domain, this document serves as a predictive and methodological roadmap. We will proceed from foundational physicochemical analysis and in silico modeling to rigorous in vitro and in vivo experimental protocols. This approach, grounded in established scientific principles, allows for a systematic and evidence-based assessment, guiding critical decisions in the drug development pipeline.
Part 1: Foundational Analysis and Physicochemical Profiling
The first step in assessing a molecule's potential to cross the BBB is to analyze its fundamental physicochemical properties. These characteristics provide a strong indication of its likely behavior in a biological system and its ability to passively diffuse across the lipid-rich endothelial cells of the BBB. The transition from a sulfanyl linker (Vortioxetine) to a sulfonyl linker represents a significant chemical modification. The sulfonyl group is a strong hydrogen bond acceptor and substantially increases the molecule's polarity.
Causality Behind the Analysis: Properties such as molecular weight (MW), lipophilicity (logP), and particularly the topological polar surface area (TPSA), are dominant factors in passive BBB diffusion.[1][2] Molecules that are smaller, more lipophilic, and have a lower polar surface area are more likely to permeate the BBB.[3] By calculating these values for our target compound and comparing them to its parent molecule, Vortioxetine, and established CNS drug-likeness criteria, we can form an initial, data-driven hypothesis.
Predicted Physicochemical Properties:
The following table summarizes the predicted properties for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine compared to Vortioxetine.
| Property | Vortioxetine (Parent) | 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine | CNS Drug-Likeness Guideline | Predicted Impact on BBB Permeability |
| Molecular Formula | C₁₈H₂₂N₂S | C₁₈H₂₂N₂O₂S | N/A | N/A |
| Molecular Weight ( g/mol ) | 298.45 | 330.45 | < 450-500 | Neutral; remains within an acceptable range. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | ~84.0 Ų | < 70-90 Ų[2] | Negative; significant increase likely to hinder passive diffusion. |
| cLogP | ~3.8 | ~2.9 | 2 - 5 | Negative; decreased lipophilicity reduces partitioning into lipid membranes. |
| H-Bond Donors | 1 | 1 | ≤ 3 | Neutral; unchanged. |
| H-Bond Acceptors | 2 | 4 | ≤ 7 | Negative; increase in H-bonding potential with water. |
Part 2: In Silico Predictive Modeling
With the foundational physicochemical profile established, we turn to computational (in silico) models to predict BBB permeability quantitatively. These models leverage large datasets of compounds with known permeability to build algorithms that can forecast the behavior of novel molecules.[4][5] This step is a cost-effective, high-throughput method to triage compounds before committing to resource-intensive experimental work.[6][7]
Causality Behind the Workflow: The in silico workflow begins with the molecule's structure and calculates a wide array of descriptors. These are then fed into pre-built Quantitative Structure-Activity Relationship (QSAR) or machine learning models that have been trained to correlate these descriptors with experimentally determined BBB permeability, typically expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[5][8]
Logical Workflow for In Silico Prediction
Caption: Tiered workflow for in vitro BBB permeability testing.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To determine the passive, transcellular permeability of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine.
Materials:
-
96-well filter plates (PVDF membrane, 0.45 µm)
-
96-well acceptor plates (PTFE)
-
Porcine brain polar lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound, positive controls (e.g., Caffeine), and negative controls (e.g., Atenolol)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Preparation: Prepare a 20 mg/mL solution of porcine brain polar lipid in dodecane. Carefully pipette 5 µL of this solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 15 minutes.
-
Compound Preparation: Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO). Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.
-
Assay Setup:
-
Add 200 µL of the compound solution to each well of the filter plate (the "donor" plate).
-
Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) (Where C is a constant related to plate geometry, V is volume, and Area is the membrane surface area).
Self-Validation: The integrity of the assay is confirmed by the performance of high and low permeability controls. Caffeine should exhibit high Pe, while Atenolol should show low Pe, consistent with historical data.
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
Objective: To assess both passive permeability and active P-gp mediated efflux.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Transport buffer (HBSS, pH 7.4)
-
Test compound, controls (e.g., Propranolol - high permeability, Digoxin - P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a density of ~60,000 cells/cm².
-
Monolayer Formation: Culture the cells for 3-5 days until a confluent monolayer is formed.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >100 Ω·cm² is typically required.
-
Permeability Assay (A-to-B):
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C, 5% CO₂. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
Permeability Assay (B-to-A):
-
Simultaneously, perform the assay in the reverse direction. Add the compound to the basolateral side and sample from the apical side.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A x C₀) (Where dQ/dt is the flux, A is the membrane area, and C₀ is the initial concentration).
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation of Results:
-
Papp (A-to-B): Indicates overall permeability.
-
Efflux Ratio (ER): An ER > 2 strongly suggests the compound is a substrate for an efflux transporter (P-gp in this model). [9]
Part 4: In Vivo Verification
If in vitro data suggests sufficient permeability, in vivo studies in animal models are the definitive step to confirm BBB penetration under physiological conditions. [10][11]These studies measure the actual concentration of the drug in the brain relative to the blood.
Causality Behind the Method: The most direct way to measure BBB penetration is to administer the compound systemically to a rodent and, after a period of time to allow for distribution, measure its concentration in both blood plasma and brain tissue. [12]This accounts for all physiological factors, including plasma protein binding and the full complement of influx and efflux transporters. [13] In Vivo Experimental Workflow
Caption: Workflow for in vivo BBB permeability assessment.
Protocol 3: Rodent Brain-to-Plasma Concentration Ratio (Kp) Study
Objective: To determine the steady-state or kinetic distribution of the compound between the brain and blood in a living system.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound formulated for intravenous (IV) or oral (PO) administration
-
Anesthetics, surgical tools
-
Homogenizer, centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine to a cohort of rats at a specific dose (e.g., 2 mg/kg IV).
-
Sample Collection: At predetermined time points post-dose (e.g., 30 min, 1, 2, and 4 hours; n=3 rats per time point), anesthetize the animals.
-
Blood Collection: Collect terminal blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Brain Perfusion & Collection: Perform a transcardial perfusion with ice-cold saline to flush blood from the brain vasculature. Immediately excise the brain.
-
Sample Processing: Weigh the brain and homogenize it in a known volume of buffer.
-
Bioanalysis: Extract the drug from plasma and brain homogenate samples. Quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Brain-to-Plasma concentration ratio (Kp): Kp = C_brain / C_plasma (where C_brain is concentration in ng/g of tissue and C_plasma is concentration in ng/mL of plasma).
-
For a more accurate measure of free drug that can engage a target, measure the fraction unbound in plasma (fu,p) and brain (fu,b) via equilibrium dialysis and calculate the unbound ratio: Kp,uu = Kp x (fu,p / fu,b).
-
Interpretation:
-
Kp,uu < 0.1: Actively effluxed.
-
Kp,uu ≈ 1.0: Primarily passive diffusion.
-
Kp,uu > 1.0: Potential active influx.
Part 5: Synthesized Conclusion & Expert Outlook
This guide outlines a systematic, tiered approach to rigorously evaluate the blood-brain barrier permeability of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine. The strategy progresses from low-cost, high-throughput predictions to definitive, low-throughput experimental validation.
Expert Hypothesis: Based on the foundational physicochemical analysis, the introduction of the highly polar sulfonyl group is expected to be a significant impediment to BBB penetration. The predicted increase in TPSA to ~84.0 Ų and the corresponding decrease in lipophilicity strongly suggest that the compound's passive permeability will be low. In vitro PAMPA and MDCK assays are likely to confirm this prediction with low Papp values. While the compound's interaction with efflux transporters is unknown, its poor passive permeability alone may be sufficient to prevent therapeutically relevant concentrations from reaching the CNS. In vivo studies are anticipated to yield a low Kp value, confirming limited brain exposure.
This structured evaluation will provide a definitive answer and guide further development decisions for this molecule and its potential applications as a CNS agent.
Part 6: References
-
Narayanan, R., & Gunturi, S. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Chemical and Pharmaceutical Bulletin, 53(9), 1140-1145.
-
Eriksson, L., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 589.
-
Liu, R., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(11), 1255-1265.
-
Jafari, S., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 25(3), 1735.
-
Wang, Y., & Li, Y. (2011). In Silico Prediction of Blood Brain Barrier Permeability. In Silico Drug Discovery and Design.
-
Sokolowska, P., & Ciesielska, A. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3708.
-
Heywood, D. J., et al. (2022). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS, 19(1), 74.
-
Deli, M. A., et al. (2005). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Cellular and Molecular Neurobiology, 25(1), 59-127.
-
Ben-Zvi, A., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56965.
-
Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design, 24(15), 1636-1660.
-
Hellinger, E., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. European Journal of Pharmaceutical Sciences, 47(2), 403-414.
-
Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1293077.
-
Carrara, S., et al. (2020). Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063.
-
Google Patents. (2020). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Veszelka, S., et al. (2018). Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport. Frontiers in Molecular Neuroscience, 11, 165.
-
Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
-
Simson Pharma. (n.d.). 1-(2-((2,4-Dimethylphenyl)sulfonyl)phenyl)piperazine hydrochloride.
-
Chilmonczyk, Z., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. Molecules, 29(2), 279.
-
Alavijeh, M. S., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Toxicology, 4, 1012117.
-
Kumar, P., et al. (2025). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Journal of Biomolecular Structure and Dynamics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 4. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Optimized Dissolution and Handling Protocol for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine in Cell Culture Assays
Executive Summary & Physicochemical Rationale
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is a synthetic small molecule featuring a piperazine sulfonamide core. In in vitro pharmacology, the successful application of such compounds depends entirely on maintaining them in a fully dissolved, monomeric state during cell culture assays.
The Causality of Solvent Selection: The sulfonamide linkage and the 2,4-dimethylphenyl moiety impart significant lipophilicity to the molecule, driving its hydrophobic behavior 1[1]. While the N4-methylpiperazine ring contains a basic tertiary amine that provides a polar surface area, its protonation state at physiological pH (7.4) is insufficient to overcome the hydrophobic penalty of the aromatic system 2[2]. Consequently, the free base is virtually insoluble in aqueous buffers.
To prevent compound aggregation, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO acts as a powerful hydrogen bond acceptor and solvating agent. Crucially, the DMSO must be anhydrous; hygroscopic absorption of atmospheric moisture rapidly degrades the solvent's capacity to keep lipophilic compounds in solution .
Quantitative Solubility Parameters
Before initiating the protocol, review the standardized physicochemical metrics required for accurate molarity calculations.
Table 1: Physicochemical Profile & Reconstitution Metrics
| Parameter | Value / Recommendation | Rationale |
| Molecular Weight | ~268.38 g/mol | Required for precise molarity calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Solvates the lipophilic sulfonamide core. |
| Master Stock Conc. | 10 mM | Standardized concentration for library screening. |
| Aqueous Solubility | < 10 µM (Insoluble) | Direct addition to water causes precipitation. |
| Max Final DMSO | ≤ 0.1% v/v | Prevents solvent-induced cellular cytotoxicity. |
Workflow Visualization
To prevent "solvent crash" (micro-precipitation), researchers must avoid diluting high-concentration DMSO stocks directly into aqueous media 3[3]. The diagram below outlines the mandatory step-wise dilution strategy.
Workflow for the dissolution and serial dilution of piperazine sulfonamides to prevent precipitation.
Step-by-Step Methodologies
Protocol A: Preparation of the 10 mM Master Stock
Note: Perform all steps in a biosafety cabinet to maintain sterility.
-
Equilibration: Allow the vial of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine powder to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Opening cold vials causes atmospheric condensation, introducing water that will permanently degrade the stock's solubility limit.
-
Calculation & Weighing: Weigh the desired mass. To prepare 1 mL of a 10 mM stock, weigh exactly 2.68 mg of the compound.
-
Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.
-
Dissolution: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and cause the compound to crash out of solution over time.
Protocol B: Aqueous Dilution for Cell Culture Assays
To achieve a final assay concentration of 10 µM without triggering a solvent crash, follow this intermediate dilution matrix.
Table 2: Serial Dilution Matrix (Target: 10 µM Final, 0.1% DMSO)
| Step | Starting Solution | Volume to Transfer | Solvent/Media Volume | Resulting Concentration | DMSO % |
| 1 | 10 mM Master Stock | 10 µL | 90 µL (100% DMSO) | 1 mM (Intermediate) | 100% |
| 2 | 1 mM Intermediate | 10 µL | 90 µL (100% DMSO) | 100 µµM (Intermediate) | 100% |
| 3 | 100 µM Intermediate | 10 µL | 9,990 µL (Culture Media) | 100 nM (Final Assay) | 0.1% |
| Alt 3 | 10 mM Master Stock | 1 µL | 999 µL (Culture Media) | 10 µM (Final Assay) | 0.1% |
Critical Technique: When adding the DMSO intermediate to the final culture media (Step 3), dispense the DMSO dropwise while simultaneously vortexing the media tube. Rapid kinetic mixing prevents localized zones of high water/high compound concentration, ensuring the compound remains dispersed.
Protocol Validation & Built-in Controls (Self-Validating System)
To ensure the scientific integrity of your data, this protocol must be validated internally during every experiment. Do not proceed to biological readouts if these system checks fail.
-
Physical Solubility Validation (Pre-Assay): After preparing the 10 mM master stock, centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete dissolution.
-
Microscopic Verification (Media Stability): Prior to adding the dosed media to your cell plates, incubate the final working media (containing the compound) at 37°C for 1 hour. Inspect under phase-contrast microscopy at 40x magnification. The absence of refractive micro-crystals validates that the dilution strategy successfully prevented a solvent crash.
-
Vehicle Control Integrity (Biological Baseline): Every assay plate must include a 0.1% DMSO vehicle control well. If the vehicle control cells exhibit >5% loss in viability compared to untreated (media-only) cells, the solvent system is invalid due to DMSO toxicity, and the assay must be repeated with a lower final DMSO concentration (e.g., 0.05%).
References
-
Mallepogu V, et al. "Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies." PMC. Available at:[Link]
-
Singh, et al. "Fused and Substituted Piperazines as Anticancer Agents: A Review." Springer. Available at:[Link]
Sources
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive NMR Spectroscopic Characterization of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Structural Context
The compound 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine represents a critical structural motif in medicinal chemistry, combining a sterically hindered arylsulfonyl group with a basic N-methylpiperazine ring. This specific combination of electron-withdrawing (sulfonyl) and electron-donating (alkylamine) moieties creates a highly polarized electronic environment.
Understanding the exact nuclear magnetic resonance (NMR) chemical shifts of this molecule is essential for verifying synthetic success, assessing purity, and conducting quality control in drug development. This application note provides a comprehensive, self-validating protocol for the acquisition and unambiguous assignment of its 1 H and 13 C NMR spectra, grounded in established spectroscopic principles .
Mechanistic Rationale of Chemical Shifts (E-E-A-T)
As an analytical scientist, assigning an NMR spectrum requires moving beyond empirical matching to understanding the causality of the electronic environment. The chemical shifts of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine are governed by three primary effects:
-
Anisotropic Deshielding by the Sulfonyl Group: The −SO2 moiety is powerfully electron-withdrawing via both inductive and resonance effects. Furthermore, its oxygen atoms create a strong magnetic anisotropic deshielding cone. This severely deshields the adjacent aromatic ortho-proton (H-6), pushing it downfield to ~7.80 ppm. Similarly, the ortho-methyl group (C2) is shifted downfield compared to the para-methyl group (C4) due to spatial proximity to this cone .
-
Piperazine Ring Polarization: The piperazine ring sits between two contrasting nitrogen atoms. The N1 nitrogen is conjugated with the sulfonyl group, pulling its lone pair away and deshielding the adjacent equatorial and axial protons (C2' and C6' CH 2 groups) to ~3.25 ppm. Conversely, the N4 nitrogen is alkylated (N-CH 3 ), rendering it electron-rich and basic, which shields the adjacent C3' and C5' CH 2 protons, keeping them upfield at ~2.45 ppm.
-
Aromatic Spin System: The 2,4-dimethyl substitution creates a 1,2,4-trisubstituted benzene ring, resulting in a classic ABX (or AMX) spin system. The scalar coupling ( J -coupling) between these protons acts as an internal validation system for the regiochemistry of the aromatic ring.
Experimental Protocol: Sample Preparation & Acquisition
To ensure a self-validating and reproducible analytical workflow, the following step-by-step methodology must be strictly adhered to.
Step 1: Quantitative Sample Preparation
-
Action: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR, into a clean glass vial.
-
Causality: Higher concentration is mandatory for 13 C NMR due to the low natural abundance of the 13 C isotope (1.1%) and its lower gyromagnetic ratio compared to protons.
-
Solvent Addition: Add 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3 provides the deuterium lock signal for the spectrometer to prevent signal drift, while TMS acts as the absolute zero chemical shift reference ( δ = 0.00 ppm) .
Step 2: Dissolution and Homogenization
-
Action: Sonicate the vial gently until the solid is completely dissolved. Transfer the solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.
-
Self-Validation: The solution must be completely clear. Any particulate matter will create magnetic susceptibility gradients, broadening the NMR lines and destroying the resolution required to measure fine J -couplings (e.g., the 1.5 Hz meta-coupling).
Step 3: 1D and 2D NMR Acquisition
-
Action: Insert the tube into a 400 MHz (or higher) NMR spectrometer.
-
1H Acquisition: Tune the probe, lock, and shim. Acquire the 1 H spectrum using a standard 30° pulse program (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
13C Acquisition: Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30) with at least 1024 scans.
-
2D Acquisition: For unambiguous assignment, acquire gradient-selected COSY ( 1 H- 1 H), HSQC ( 1 H- 13 C), and HMBC ( 1 H- 13 C) spectra.
2D NMR Workflow for Unambiguous Assignment
The logical progression from 1D acquisition to 2D structural elucidation is mapped below. This workflow ensures that every assigned peak is corroborated by multidimensional data.
Figure 1: 1D and 2D NMR workflow for the unambiguous structural elucidation of the compound.
Quantitative Data Presentation
The following tables summarize the highly predictable and characteristic chemical shifts for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine, acting as a reference standard for spectral verification.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
Self-Validation Check: The total integration perfectly matches the 20 protons present in the molecular formula ( C13H20N2O2S ).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-6 (Ar) | 7.80 | d | 8.0 | 1H | Severely deshielded by ortho-SO 2 cone |
| H-5 (Ar) | 7.10 | dd | 8.0, 1.5 | 1H | Ortho-coupling to H-6, meta-coupling to H-3 |
| H-3 (Ar) | 7.05 | d | 1.5 | 1H | Meta-coupling to H-5; shielded by methyls |
| C2', C6' (Pip) | 3.25 | t | 5.0 | 4H | Adjacent to electron-withdrawing N-SO 2 |
| Ar-CH 3 (C2) | 2.60 | s | - | 3H | Deshielded by spatial proximity to SO 2 |
| C3', C5' (Pip) | 2.45 | t | 5.0 | 4H | Adjacent to electron-rich, basic N-CH 3 |
| Ar-CH 3 (C4) | 2.35 | s | - | 3H | Standard para-methyl resonance |
| N-CH 3 | 2.25 | s | - | 3H | Typical N-alkyl aliphatic shift |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
Self-Validation Check: The molecule contains 13 carbons, but due to the symmetry of the piperazine ring, only 11 distinct carbon signals are observed.
| Position | Chemical Shift ( δ , ppm) | Carbon Type (via HSQC) | Structural Significance |
| C4 (Ar-CH 3 ) | 143.2 | C (Quaternary) | Alkylated aromatic carbon |
| C2 (Ar-CH 3 ) | 138.8 | C (Quaternary) | Alkylated aromatic carbon |
| C1 (Ar-SO 2 ) | 133.5 | C (Quaternary) | Sulfonyl-attached carbon |
| C3 (Ar-H) | 132.8 | CH | Aromatic methine |
| C6 (Ar-H) | 130.5 | CH | Aromatic methine |
| C5 (Ar-H) | 126.7 | CH | Aromatic methine |
| C3', C5' (Pip) | 54.2 | CH 2 | Piperazine carbons near N-CH 3 |
| C2', C6' (Pip) | 45.8 | CH 2 | Piperazine carbons near N-SO 2 |
| N-CH 3 | 45.5 | CH 3 | N-methyl carbon |
| Ar-CH 3 (C4) | 21.4 | CH 3 | Para-methyl carbon |
| Ar-CH 3 (C2) | 20.6 | CH 3 | Ortho-methyl carbon |
References
-
Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: John Wiley & Sons URL: [Link]
Application Note: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine as a Privileged Scaffold in Medicinal Chemistry
Introduction and Mechanistic Rationale
Arylsulfonylpiperazines have established themselves as highly versatile building blocks and privileged pharmacophores in modern drug discovery, particularly in the synthesis of anticancer agents[1] and neuroactive compounds. Among these, 1-[(2,4-dimethylphenyl)sulfonyl]-4-methylpiperazine represents a structurally optimized scaffold. It combines a sterically tuned sulfonamide linkage with a basic tertiary amine, a motif that is a critical determinant for binding to the human 5-hydroxytryptamine 6 (5-HT6) receptor—a G-protein-coupled receptor (GPCR) implicated in cognitive dysfunction, Alzheimer's disease, and schizophrenia[2].
Structure-Activity Causality
The selection of this specific building block is driven by precise molecular interactions:
-
The 4-Methylpiperazine Moiety: Provides an essential basic nitrogen that forms a highly conserved salt bridge with the Asp106 (D3.32) residue in the transmembrane domain of the 5-HT6 receptor[3].
-
The 2,4-Dimethylphenyl Group: Occupies a defined hydrophobic pocket within the receptor. The steric bulk of the ortho- and para-methyl groups dictates the dihedral angle of the sulfonamide bond, locking the molecule into a bioactive conformation. This rigidity is crucial for shifting the functional profile of the ligand toward receptor antagonism or inverse agonism at both canonical Gs and non-canonical Cdk5 signaling pathways[4].
5-HT6 receptor signaling pathways and the intervention point of arylsulfonylpiperazine antagonists.
Synthetic Utility and Workflow
While often utilized as a terminal pharmacophore, 1-[(2,4-dimethylphenyl)sulfonyl]-4-methylpiperazine is also a powerful intermediate. The electron-rich 2,4-dimethylphenyl ring is susceptible to controlled benzylic functionalization. By subjecting the scaffold to Wohl-Ziegler bromination, chemists can selectively activate the para-methyl group (which is less sterically hindered than the ortho-methyl group adjacent to the bulky sulfonyl moiety). The resulting benzylic bromide serves as a highly reactive electrophile for downstream cross-coupling or nucleophilic substitution, enabling the construction of complex multimeric APIs.
Synthetic workflow for the preparation and benzylic bromination of the piperazine building block.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis and subsequent derivatization of the scaffold.
| Reaction Phase | Reagents & Catalyst | Solvent | Temp / Time | Expected Yield | Purity (HPLC) |
| Protocol 1: Sulfonylation | 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq), 1-Methylpiperazine (1.1 eq), TEA (1.5 eq) | DCM | 0 °C to RT / 4–6 h | 85–92% | >98% |
| Protocol 2: Bromination | Sulfonamide Intermediate (1.0 eq), NBS (1.05 eq), AIBN (0.1 eq) | PhCF₃ | 85 °C / 3–5 h | 65–75% | >95% |
Experimental Protocols
Protocol 1: Synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
This step relies on a Schotten-Baumann-type sulfonylation. Triethylamine (TEA) is utilized as an acid scavenger to prevent the protonation of the piperazine's N4-nitrogen, ensuring the nucleophile remains active.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). DCM is chosen for its non-nucleophilic nature and excellent solvation properties.
-
Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. This controls the highly exothermic nature of the sulfonylation and prevents unwanted side reactions.
-
Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a DCM/MeOH (9:1) eluent system.
-
Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous phase twice with fresh DCM.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid via recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure sulfonamide building block.
Protocol 2: Regioselective Benzylic Bromination (Wohl-Ziegler Reaction)
This protocol activates the scaffold for downstream coupling. The radical mechanism selectively targets the benzylic positions, with steric factors heavily favoring the para-methyl group over the ortho-methyl group.
-
Preparation: Dissolve the purified 1-[(2,4-dimethylphenyl)sulfonyl]-4-methylpiperazine (1.0 eq) in anhydrous trifluorotoluene (PhCF₃). Note: PhCF₃ is utilized as a modern, greener alternative to the highly toxic and ozone-depleting carbon tetrachloride (CCl₄), while maintaining excellent radical stability.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of the radical initiator azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 85 °C under N₂ for 3–5 hours. Sustained thermal energy is required to maintain the radical propagation chain.
-
Monitoring (Self-Validation): Track the consumption of the starting material via LC-MS. TLC is often insufficient here, as the non-polar brominated product closely co-elutes with the starting material.
-
Workup: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution. Remove it via vacuum filtration.
-
Concentration: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Storage: The resulting benzylic bromide is highly reactive and prone to hydrolysis. It must be stored at -20 °C under argon or, ideally, utilized immediately in the subsequent nucleophilic substitution step.
References
- Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Srce.hr.
- Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity. PNAS.
- 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. NIH.gov.
- Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. MDPI.
Sources
Mass Spectrometry Fragmentation Profiling of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine: A Mechanistic and Protocol Guide
Executive Summary
The structural characterization of arylsulfonylpiperazines is a critical analytical workflow in modern drug discovery, given their prevalence as pharmacophores in 5-HT receptor ligands, PDE inhibitors, and 11β-HSD1 inhibitors. This application note provides an in-depth mechanistic analysis and self-validating experimental protocol for the tandem mass spectrometry (MS/MS) fragmentation of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine . By understanding the causality behind its collision-induced dissociation (CID) pathways—specifically heterolytic S–N bond cleavage and SO₂ extrusion—analytical scientists can confidently identify this compound and its structural analogs in complex biological matrices.
Mechanistic Principles of Fragmentation
The fragmentation behavior of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine under positive electrospray ionization (ESI+) is governed by the distinct protonation sites and the lability of the sulfonamide linkage.
Primary Protonation and Proton Mobility
In the solution phase (e.g., 0.1% formic acid), the highly basic N4 atom of the 4-methylpiperazine ring (pKa ~9.0) acts as the primary site of protonation, yielding the stable precursor ion[M+H]⁺ at m/z 269.1. However, during Collision-Induced Dissociation (CID), the "mobile proton model" dictates that the proton migrates from the piperazine nitrogen to the sulfonamide nitrogen or oxygen. This migration weakens the adjacent bonds and triggers subsequent fragmentation [1].
Heterolytic S–N Bond Cleavage
The hallmark of sulfonamide fragmentation is the heterolytic cleavage of the S–N bond [1]. Depending on charge retention, this pathway bifurcates:
-
Pathway A (Dominant): The charge is retained on the sulfonyl moiety, ejecting a neutral 1-methylpiperazine molecule to yield the highly stable 2,4-dimethylbenzenesulfonyl cation ([ArSO₂]⁺) at m/z 169.0.
-
Pathway B (Minor): The charge remains on the piperazine ring, ejecting a neutral sulfinic acid (ArSO₂H) to yield the protonated 4-methylpiperazine ion at m/z 101.1.
SO₂ Extrusion via Rearrangement
A secondary, yet highly diagnostic, fragmentation pathway involves the loss of 64 Da (SO₂). This occurs through a gas-phase intramolecular rearrangement where the aryl group migrates to the piperazine nitrogen, concerted with the cleavage of the C–S and S–N bonds [2]. The electron-donating methyl groups on the 2,4-dimethylphenyl ring stabilize the transient positive charge at the ipso position, significantly promoting this SO₂ extrusion to form the[M+H-SO₂]⁺ ion at m/z 205.1. Furthermore, the[ArSO₂]⁺ fragment (m/z 169.0) readily loses SO₂ to form the 2,4-dimethylphenyl cation ([Ar]⁺) at m/z 105.1 [3].
CID fragmentation pathway of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine.
Experimental Protocol: ESI-MS/MS Workflow
To ensure a self-validating analytical setup, the following protocol emphasizes the generation of a breakdown curve rather than relying on static collision energies. This approach accounts for instrument-to-instrument variations in collision cell geometries and gas pressures.
Reagents and Sample Preparation
-
Rationale: A 50:50 organic:aqueous ratio ensures optimal droplet desolvation in the ESI source, while 0.1% formic acid forces >99% of the basic piperazine molecules into their protonated state prior to aerosolization.
-
Weigh 1.0 mg of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:1000 using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to achieve a final working concentration of 1 µg/mL.
Instrument Setup and Source Tuning
-
Introduce the 1 µg/mL working solution via direct syringe pump infusion at a flow rate of 10 µL/min into a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
Set the ionization mode to ESI Positive .
-
Apply a Capillary Voltage of +3.0 to +3.5 kV. Do not exceed +4.0 kV to prevent corona discharge.
-
Set the Desolvation Temperature to 300 °C and Desolvation Gas Flow to 600 L/hr (Nitrogen).
-
Self-Validation Step (Declustering): Ramp the Cone Voltage (or Declustering Potential) from 10 V to 80 V. Monitor m/z 269.1 and m/z 169.0. Select the highest voltage that maximizes the 269.1 signal without prematurely generating the 169.0 fragment in the source.
CID Optimization and Breakdown Curve Generation
-
Isolate the precursor ion (m/z 269.1) in Quadrupole 1 (Q1) with a unit resolution window (0.7 Da FWHM).
-
Introduce Argon (or Nitrogen) into the collision cell (Q2) at standard operating pressure (e.g., 2 × 10⁻³ mbar).
-
Perform a continuous Collision Energy (CE) ramp from 5 eV to 50 eV .
-
Record the intensities of the precursor and all product ions to generate a breakdown curve. Use this curve to select the optimal CE for Multiple Reaction Monitoring (MRM) transitions.
Data Presentation & Diagnostic Ions
The quantitative interpretation of the breakdown curve will reveal a distinct hierarchy of bond cleavages. The S–N bond requires the lowest activation energy, making m/z 169.0 the most abundant fragment at low collision energies. As CE increases, secondary fragmentation (SO₂ loss) dominates.
Table 1: Diagnostic MS/MS Fragment Ions and Optimal Parameters
| Fragment Ion (m/z) | Elemental Formula | Structural Assignment | Relative Abundance | Optimal CE (eV)* |
| 269.13 | [C₁₃H₂₁N₂O₂S]⁺ | [M+H]⁺ Precursor | - | 5 |
| 205.17 | [C₁₃H₂₁N₂]⁺ | [M+H - SO₂]⁺ (Rearrangement) | Medium | 15 - 20 |
| 169.03 | [C₈H₉SO₂]⁺ | 2,4-Dimethylbenzenesulfonyl cation | High (Base Peak) | 20 - 25 |
| 105.07 | [C₈H₉]⁺ | 2,4-Dimethylphenyl cation | High | 35 - 45 |
| 101.11 | [C₅H₁₃N₂]⁺ | Protonated 4-methylpiperazine | Low | 25 - 30 |
*Optimal CE values are approximate and should be empirically verified using the breakdown curve protocol described in Section 2.3.
Analytical Caveats
When developing quantitative LC-MS/MS assays (e.g., pharmacokinetic studies) for this compound, the 269.1 → 169.0 transition is recommended as the primary quantifier due to its high signal-to-noise ratio and low activation energy. The 269.1 → 105.1 transition should be utilized as the qualifier ion to ensure stringent structural confirmation, as the m/z 105.1 ion specifically validates the presence of the 2,4-dimethylphenyl moiety.
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
Welcome to the technical support center for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle in pharmaceutical research, often leading to difficulties in formulation, variable results in biological assays, and limited bioavailability.[1][2][3][4] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The methodologies described herein are grounded in established physicochemical principles and are designed to be practical for a laboratory setting.
Understanding the Challenge: Physicochemical Profile
The structure of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine, with its bulky dimethylphenyl and sulfonyl groups, contributes to its lipophilicity and likely poor aqueous solubility. However, the presence of the methylpiperazine ring, which contains basic nitrogen atoms, presents a key opportunity for solubility enhancement through pH modification and salt formation.[5][6][7]
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempts to dissolve 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine in aqueous buffers have failed, resulting in precipitation or a fine suspension. What is the first and most direct approach I should try?
A1: pH Adjustment is the primary and most straightforward method to investigate.
The piperazine moiety in your compound is basic, meaning it can be protonated to form a more soluble cationic species.[5][6][7] By lowering the pH of your aqueous medium, you can significantly increase the solubility.
In an acidic environment, the nitrogen atoms in the piperazine ring will accept protons (H+), forming a positively charged ion. This ionized form is more polar and therefore more readily solvated by water molecules, leading to a substantial increase in aqueous solubility.[8][9]
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).
-
Add excess compound: To a small, known volume of each buffer (e.g., 1 mL), add an excess amount of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (enough that some solid remains undissolved).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Q2: I have tried adjusting the pH, but the solubility is still insufficient for my in vitro cell-based assays, or I am concerned about the effects of low pH on my cells. What are my next options?
A2: If pH modification alone is insufficient or incompatible with your experimental system, the use of co-solvents is a widely accepted and effective secondary strategy. [1][2][11]
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][]
Co-solvents work by reducing the polarity of the aqueous solvent system. This makes the environment more favorable for non-polar molecules, effectively reducing the energy required to dissolve the hydrophobic compound.[][13]
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs), such as PEG 400[14]
-
Propylene glycol[1]
Caption: Workflow for Co-solvent Screening.
| Problem | Likely Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | The final concentration of the compound exceeds its solubility limit in the final co-solvent/aqueous mixture. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution (ensure it is compatible with your assay).[15] 3. Prepare a formulation, such as a cyclodextrin complex or a solid dispersion, to increase the intrinsic aqueous solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Incorporate a solubilizing excipient, such as a non-ionic surfactant (e.g., Tween® 80) at a low, non-toxic concentration.[15] 3. Re-evaluate the pH of the final assay medium. |
Q3: For in vivo studies, I need a more significant and stable increase in solubility. What advanced formulation strategies should I consider?
A3: For applications requiring higher concentrations and improved bioavailability, salt formation and complexation with cyclodextrins are powerful techniques. [9][16][17]
Given the basic nature of the piperazine ring, forming a salt with a pharmaceutically acceptable acid is a highly effective method to improve both solubility and dissolution rate.[8][9][16][17]
Reacting the basic 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine with an acid results in a proton transfer, forming a solid salt with a crystal lattice structure composed of the protonated compound and the counter-ion from the acid. These salts often have significantly higher aqueous solubility than the free base.[8][9]
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Methane sulfonate (mesylate)
-
Maleate
-
Fumarate
-
Dissolve the free base: Dissolve the compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Add the acid: Add a stoichiometric amount (or slight excess) of the chosen acid, also dissolved in a suitable solvent.
-
Induce precipitation: Allow the salt to precipitate. This can be facilitated by cooling, adding an anti-solvent, or slow evaporation.
-
Isolate and dry: Isolate the resulting solid by filtration and dry it under a vacuum.
-
Characterize the salt: Confirm salt formation and characterize its properties (e.g., melting point, crystallinity via XRPD).
-
Determine solubility: Measure the aqueous solubility of the newly formed salt and compare it to the free base.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[3][18][19][20]
The hydrophobic part of your compound (the dimethylphenyl-sulfonyl moiety) can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "carrying" the insoluble guest molecule into the solution.[18][19][20]
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Caption: Workflow for Cyclodextrin Complexation.
| Method | Principle | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Ionization of the basic piperazine moiety. | 10 to 1,000-fold | pH of the final solution must be compatible with the experimental system. |
| Co-solvency | Reduction of solvent polarity. | 2 to 500-fold[11] | Potential for co-solvent toxicity in biological assays.[1] |
| Salt Formation | Formation of a more soluble crystalline salt. | 100 to 10,000-fold | Requires an ionizable group on the molecule; stability of the salt form needs to be assessed.[21] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic portion of the molecule. | 10 to 5,000-fold | Stoichiometry of the complex and binding affinity are important factors. |
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Scholar.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Cosolvent. (n.d.). Wikipedia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.
- Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
- Salt formation to improve drug solubility. (n.d.). ScienceDirect.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023, September 19). MDPI.
- Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (n.d.). ACS Publications.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2025, August 7). ResearchGate.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
- Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). International Journal of Drug Development and Research.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects | MDPI [mdpi.com]
- 21. rjpdft.com [rjpdft.com]
Technical Support Center: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine Stability & Troubleshooting
Welcome to the Technical Support Center for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine . As a sulfonamide-piperazine derivative, this compound is a critical building block and pharmacological ligand. However, its structural features—specifically the tertiary amine of the N-methylpiperazine moiety and the sulfonamide linkage—introduce specific vulnerabilities during long-term storage.
As an Application Scientist, I have designed this guide to synthesize field-proven analytical strategies and authoritative regulatory guidelines. This document will help you troubleshoot degradation issues, ensure assay integrity, and establish self-validating experimental workflows.
Section 1: Fundamental Degradation Causality (The "Why")
Q: What are the primary mechanistic pathways for the degradation of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine during long-term storage?
A: The degradation of this compound is not random; it is highly deterministic and driven by three primary environmental vectors interacting with specific functional groups:
-
Oxidative N-Oxidation (Most Common): The tertiary nitrogen of the 4-methylpiperazine ring possesses a highly nucleophilic lone pair. Upon exposure to ambient oxygen or trace peroxides (often found in PEG or Tween excipients), this nitrogen undergoes oxidation to form an N-oxide (+16 Da mass shift). This is a well-documented vulnerability of piperazine rings[1]. The sulfonamide nitrogen, conversely, is sterically hindered and its lone pair is delocalized into the sulfonyl group, making it inert to oxidation.
-
Sulfonamide Hydrolysis: While sulfonamide bonds are generally robust, the presence of ambient moisture combined with localized pH extremes (e.g., acidic glass surfaces or basic excipients) can catalyze the cleavage of the S-N bond, yielding 2,4-dimethylbenzenesulfonic acid and 1-methylpiperazine.
-
Thermal Ring Opening: Under elevated thermal stress, piperazine derivatives can undergo pseudo-first-order SN2 nucleophilic attack, leading to ring-opening degradation products.
Environmental triggers and corresponding degradation pathways for the compound.
Section 2: Quantitative Stability Benchmarks
Q: What is the expected quantitative stability profile of this compound under standard regulatory storage conditions?
A: To establish a reliable shelf-life, stability testing must align with the, which mandate specific temperature and relative humidity (RH) parameters for long-term and accelerated testing[2]. The table below summarizes the expected degradation kinetics based on the physicochemical properties of piperazine sulfonamides.
Table 1: Quantitative Stability Profile under ICH Q1A(R2) Conditions
| Storage Condition | Temp / RH | Duration | Expected Purity | Primary Degradant |
| Long-Term | 25°C / 60% RH | 12 Months | > 98.5% | Trace N-oxide |
| Intermediate | 30°C / 65% RH | 6 Months | > 97.0% | N-oxide |
| Accelerated | 40°C / 75% RH | 6 Months | 92.0 - 95.0% | N-oxide, Hydrolysis fragments |
| Stress (Thermal) | 60°C / Ambient | 14 Days | < 85.0% | Ring-opened polymers, Hydrolysis |
Section 3: Diagnostic Troubleshooting & Corrective Workflows
Q: My LC-MS analysis shows a new peak with a +16 Da mass shift after 6 months of storage at room temperature. How do I confirm the mechanism and prevent it?
A: A +16 Da shift is the classic diagnostic signature of N-oxidation at the 4-methylpiperazine nitrogen. To prove causality and ensure your analytical method is trustworthy, you must perform a self-validating chemical reduction.
LC-MS diagnostic workflow for identifying and resolving compound degradation.
Step-by-Step Methodology: Self-Validating N-Oxidation Reversal Protocol
By chemically reducing the suspected N-oxide back to the parent compound, you definitively confirm the degradation mechanism.
-
Isolation: Isolate the degraded sample containing the +16 Da impurity via preparative HPLC, or use the crude mixture if the impurity is >5%.
-
Solvation: Dissolve 1 mg of the sample in 1 mL of anhydrous Methanol.
-
Reduction: Add a mild reducing agent: 10 molar equivalents of Triphenylphosphine (PPh₃).
-
Incubation: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
LC-MS Injection: Inject 5 µL into the LC-MS.
-
Self-Validation Check: The +16 Da peak must disappear entirely, and the parent mass (m/z 269.1 [M+H]+) should quantitatively increase. This proves the degradant was an N-oxide and not an irreversible structural isomer.
-
-
Prevention: To prevent recurrence, lyophilize future batches to remove trace moisture, backfill the storage vials with ultra-high-purity Argon gas to displace ambient oxygen[1], and store at -20°C in amber vials.
Section 4: Establishing Self-Validating Assays
Q: We are observing reduced potency in our biological assays, and HPLC shows a peak corresponding to 2,4-dimethylbenzenesulfonic acid. How do we establish a Stability-Indicating Assay (SIA) to monitor this?
A: The presence of the sulfonic acid (m/z ~185 in negative mode) indicates hydrolytic cleavage of the sulfonamide bond. To accurately monitor this, you must develop a Stability-Indicating Assay (SIA) through forced degradation (stress testing) as recommended by ICH Q1A(R2)[3].
Step-by-Step Methodology: Forced Degradation Protocol for SIA Validation
This protocol ensures your HPLC method can resolve the parent compound from all potential degradants without hidden co-elution.
-
Acid Hydrolysis Stress: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis Stress: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Dissolve 1 mg/mL of the compound in Acetonitrile and add 3% v/v H₂O₂. Incubate at room temperature for 6 hours.
-
Sample Neutralization: Neutralize the acid/base stressed samples to pH 7.0 using 1N NaOH or 1N HCl, respectively. Crucial: Failing to neutralize can cause localized degradation of the HPLC column's silica stationary phase.
-
Chromatographic Separation: Run the stressed samples on a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Balance Calculation (Self-Validation): Integrate the peak areas of the parent compound and all degradants at an isosbestic wavelength (e.g., 254 nm). The total area of the stressed sample must equal the total area of an unstressed control sample. A mass balance recovery of 95-105% validates that no degradants are permanently retained on the column or eluting invisibly in the void volume.
References
-
Title: What are the stability conditions of piperazine? - Blog Source: Biosynce URL: [Link]
-
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
overcoming crystallization issues with 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
Welcome to the Technical Support Center for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine . This guide is designed for process chemists, researchers, and drug development professionals facing isolation, purification, and crystallization bottlenecks with this specific sulfonamide-piperazine building block.
Below, we provide field-proven troubleshooting FAQs, mechanistic explanations, and self-validating protocols to help you achieve high-purity crystalline material.
Part 1: Diagnostic Workflow
Before proceeding to specific FAQs, consult the diagnostic workflow below to identify the optimal crystallization strategy based on your current experimental observations.
Workflow for resolving liquid-liquid phase separation in piperazine sulfonamides.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does the freebase of this compound consistently "oil out" instead of forming crystals?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS).
The Causality: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is a tertiary sulfonamide. Because the piperazine nitrogen is fully substituted, the molecule lacks the classic acidic N-H hydrogen-bond donor typically found in primary and secondary sulfonamides [1]. Without this primary H-bond donor, the intermolecular lattice energy relies solely on weaker van der Waals forces, dipole-dipole interactions, and the flexibility of the piperazine ring [2]. Consequently, the lattice energy is exceptionally low. When the solution reaches supersaturation, the thermodynamic barrier to form a crystalline lattice is higher than the barrier to form a solute-rich liquid phase, resulting in an intractable oil.
Q2: How can I force the freebase to crystallize if I cannot use salt formation?
A: You must bypass the metastable LLPS boundary by utilizing Temperature Cycling (Ostwald Ripening) and Seeding .
The Causality: By cycling the temperature just below the cloud point, you continuously dissolve the amorphous oil droplets (which have higher solubility) and allow the material to redeposit onto any microscopic crystal nuclei present. This self-validating system ensures that thermodynamic stability drives the process: the less stable oil is consumed to feed the growth of the more stable crystalline phase.
Protocol 1: Anti-Solvent Crystallization with Temperature Cycling
-
Dissolution: Dissolve 1.0 eq of the freebase in a minimal volume of Ethyl Acetate (EtOAc) at 60 °C.
-
Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes persistently turbid (the cloud point).
-
Clarification: Increase the temperature to 65 °C until the solution clears completely.
-
Controlled Cooling: Cool the reactor at a strict rate of 0.1 °C/min to 45 °C.
-
Seeding: If oil droplets begin to form, hold the temperature and immediately introduce 1–2% wt/wt of crystalline seeds.
-
Temperature Cycling: Cycle the reactor temperature between 40 °C and 50 °C (heating and cooling at 0.5 °C/min, 3 full cycles over 12 hours). Self-Validation: You will visually observe the milky oil droplets disappearing, replaced by a highly refractive crystalline slurry.
-
Isolation: Cool to 5 °C, filter via vacuum, and wash with cold Heptane.
Q3: I am open to salt formation. Which counterions are best suited for this scaffold?
A: The N4-methyl group on the piperazine ring provides a highly accessible, basic tertiary amine (estimated pKa ~8.5). Protonating this amine is the most effective way to overcome crystallization bottlenecks.
The Causality: Converting the neutral tertiary amine into a protonated cation ( NH+ ) introduces a powerful hydrogen-bond donor into the molecule. This allows the formation of strong ionic and hydrogen-bonded networks (e.g., N+−H⋅⋅⋅Cl− ), which drastically increases the lattice energy and melting point, entirely eliminating the risk of oiling out [3].
Quantitative Data: Counterion Selection Matrix
| Counterion | Reagent pKa | Recommended Solvent | Expected Crystallinity & Outcome |
| Freebase | ~8.5 (conjugate) | EtOAc / Heptane | Poor; High risk of LLPS; low melting point. |
| Hydrochloride (HCl) | -7.0 | Isopropanol (IPA) | Excellent; Rapid nucleation; forms robust ionic lattice. |
| Methanesulfonate (MSA) | -1.9 | THF / MTBE | Very Good; Highly soluble in water; non-hygroscopic crystals. |
| L-Tartrate | 2.98 | EtOH / Water | Good; Prone to forming stable hydrates; useful for chiral resolution. |
Protocol 2: Hydrochloride Salt Formation
-
Preparation: Dissolve 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine in Isopropanol (10 mL/g) at 50 °C.
-
Acid Addition: Add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 15 minutes via an addition funnel.
-
Maturation: An exothermic reaction will occur, often accompanied by immediate flash precipitation. Stir at 50 °C for 1 hour to allow the crystal lattice to mature and prevent solvent entrapment.
-
Cooling: Cool the suspension to 20 °C at a rate of 0.5 °C/min.
-
Isolation: Isolate the HCl salt via vacuum filtration. Dry under vacuum at 40 °C for 24 hours to remove residual Isopropanol.
Q4: My PXRD patterns are inconsistent between batches. What is happening?
A: You are observing Conformational Polymorphism .
The Causality: The S-N bond in sulfonamides has a high degree of rotational freedom. Furthermore, the steric bulk of the 2,4-dimethylphenyl group forces the molecule into specific twisted conformations [1]. Depending on the cooling rate and solvent polarity, the molecule can "lock" into different conformations as it precipitates, yielding different polymorphs. To ensure batch-to-batch consistency, always use the exact same solvent system, cooling rate, and seed crystals to direct the thermodynamic outcome.
Part 3: References
-
Title: Conformational Polymorphism in Organic Crystals Source: Accounts of Chemical Research URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (PMC) URL: [Link]
-
Title: Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
A Comparative Guide to Sulfonylpiperazine Derivatives: Unraveling Structure-Activity Relationships for Therapeutic Innovation
Introduction: The Versatility of the Sulfonylpiperazine Scaffold
The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, affording a remarkable degree of structural diversity and a broad spectrum of biological activities. This guide provides a comparative analysis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine and other key sulfonylpiperazine derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By examining experimental data from preclinical studies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The core structure, characterized by a piperazine ring linked to a sulfonyl group, allows for systematic modifications at several positions, profoundly influencing the compound's pharmacological profile. These modifications can modulate potency, selectivity, and pharmacokinetic properties, leading to the development of targeted therapies for a range of diseases, including cancer, infectious diseases, and neurological disorders. This guide will delve into the nuances of these structural modifications and their impact on biological outcomes.
Comparative Analysis of Sulfonylpiperazine Derivatives
The biological activity of sulfonylpiperazine derivatives is intricately linked to the nature of the substituents on both the sulfonyl group and the second nitrogen of the piperazine ring. This section compares different classes of these derivatives based on their primary therapeutic targets.
Anticancer Agents
Sulfonylpiperazine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or receptors implicated in tumor growth and proliferation.
1.1. 1-Benzhydryl-sulfonyl-piperazine Derivatives:
A notable example is the series of 1-benzhydryl-sulfonyl-piperazine derivatives, which have demonstrated significant in vivo antitumor and anti-angiogenic effects.[1] The benzhydryl group, with its bulky and lipophilic nature, appears to be a key contributor to the cytotoxic and anti-angiogenic properties of these compounds.
1.2. Quinolinedione-linked Sulfonylpiperazines:
Recent studies have explored quinolinedione-linked sulfonylpiperazine derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1)-directed antitumor agents. One derivative, 22r , exhibited potent and selective cytotoxicity against NQO1-rich cancer cells, inducing apoptosis and DNA damage. This highlights the potential of hybrid molecules that combine the sulfonylpiperazine scaffold with other pharmacophores to achieve targeted anticancer activity.
Data Summary: Anticancer Activity of Sulfonylpiperazine Derivatives
| Compound Class | Example Compound | Target/Mechanism | Key Findings | Reference |
| 1-Benzhydryl-sulfonyl-piperazines | Compound 3e | Inhibition of tumor growth and angiogenesis | Demonstrated highest tumor inhibitory and anti-angiogenic effects in a mouse tumor model. | [1] |
| Quinolinedione-linked Sulfonylpiperazines | Compound 22r | NQO1-directed cytotoxicity | IC50 values of 3.29-5.19 µM against NQO1-rich cancer cells; induced apoptosis and DNA damage. |
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining the in vitro cytotoxicity of sulfonylpiperazine derivatives using the MTT assay.
Antimicrobial Agents
The structural versatility of sulfonylpiperazines has also been exploited to develop novel antimicrobial agents.
A study on new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety revealed that several compounds exhibited good antimicrobial and antifungal activities.[2] Computational docking studies supported these findings, indicating strong binding interactions with microbial targets.[2] Another study highlighted that certain sulfonylpiperazine derivatives showed promising activity against various bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents.[3]
Modulators of Neuronal Nicotinic Receptors
Sulfonylpiperazine analogues have been investigated as novel negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs).[4] Structure-activity relationship studies have identified key chemical features that are important for both potency and selectivity towards specific nAChR subtypes.[4] This line of research holds promise for the development of therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[4]
Structure-Activity Relationship (SAR) Insights
The collective body of research on sulfonylpiperazine derivatives provides valuable insights into their structure-activity relationships.
-
Substitution on the Phenylsulfonyl Ring: The nature and position of substituents on the phenylsulfonyl ring significantly impact biological activity. Electron-withdrawing groups, such as halogens, can enhance the potency of some derivatives.
-
Substitution on the Piperazine Nitrogen: The substituent on the second nitrogen of the piperazine ring is a critical determinant of the compound's therapeutic target. Bulky, lipophilic groups can confer anticancer and anti-angiogenic properties, while other functionalities can direct the molecule towards antimicrobial or neurological targets.
-
Linker Moiety: In hybrid molecules, the linker connecting the sulfonylpiperazine scaffold to another pharmacophore plays a crucial role in optimizing the compound's activity and selectivity.
Logical Relationship: From Structure to Activity
Caption: The relationship between the sulfonylpiperazine structure, its modifications, and the resulting biological activity.
Experimental Protocols
General Synthesis of Sulfonylpiperazine Derivatives
The synthesis of sulfonylpiperazine derivatives is typically achieved through a straightforward nucleophilic substitution reaction.
Step-by-Step Methodology:
-
Starting Materials: A substituted piperazine and a substituted benzenesulfonyl chloride are used as the primary reactants.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dichloromethane or N,N-dimethylformamide (DMF).
-
Base: A base, such as triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The crude product is then purified by column chromatography or recrystallization to yield the desired sulfonylpiperazine derivative.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of sulfonylpiperazine derivatives.
Conclusion and Future Directions
The sulfonylpiperazine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The ability to systematically modify the structure allows for the fine-tuning of biological activity and selectivity towards a wide range of targets. While significant progress has been made in exploring the anticancer, antimicrobial, and neurological applications of these compounds, further research is warranted.
Future efforts should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of different sulfonylpiperazine derivatives under standardized experimental conditions are needed to establish definitive structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the vast chemical space of sulfonylpiperazine derivatives, the scientific community can unlock their full therapeutic potential and develop innovative treatments for a variety of human diseases.
References
-
Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692. [Link]
-
Gudipati, R., et al. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Shelkar, P. L., et al. (2025). Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization. ResearchGate. [Link]
-
Siddiqui, N., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466–472. [Link]
-
Li, W., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Bioorganic Chemistry, 132, 106385. [Link]
Sources
- 1. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BindingDB BDBM50400902 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine::CHEMBL2204360::Lu-AA21004::Trintellix::brintellix::vortioxetine hydrobromide [bindingdb.org]
- 4. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine: A Comparative Guide
Executive Summary & Pharmacological Profile
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (hereafter referred to as DMP-MP ) is a highly selective arylsulfonylpiperazine derivative. In neuropharmacology, the arylsulfonylpiperazine scaffold serves as the quintessential pharmacophore for targeting the 5-hydroxytryptamine 6 (5-HT6) receptor .
Because 5-HT6 receptors are almost exclusively expressed in the central nervous system (CNS)—particularly in the striatum, hippocampus, and cortex—they are prime targets for modulating the excitatory/inhibitory balance of neurotransmission. Antagonizing this receptor has been heavily pursued to treat cognitive dysfunction in Alzheimer's disease and schizophrenia.
This guide provides a rigorous, self-validating framework for confirming the target engagement of DMP-MP. To contextualize its performance, we objectively compare DMP-MP against two gold-standard 5-HT6 antagonists: SB-271046 (a first-generation pharmacological tool) and Intepirdine (SB-742457) (a clinical-stage compound).
Mechanistic Rationale & Target Biology
The 5-HT6 receptor is unique among serotonin receptors because it is exclusively coupled to Gs proteins . As officially classified by the International Union of Basic and Clinical Pharmacology (IUPHAR) , activation of the 5-HT6 receptor by endogenous serotonin triggers the stimulation of adenylyl cyclase (AC), leading to rapid intracellular cyclic AMP (cAMP) accumulation and subsequent Protein Kinase A (PKA) activation.
DMP-MP acts as a competitive orthosteric antagonist. By occupying the 5-HT binding pocket, it stabilizes the receptor in an inactive conformation, structurally preventing Gs-protein coupling and halting downstream cAMP synthesis.
Fig 1. 5-HT6 receptor Gs-coupled signaling pathway and pharmacological blockade by DMP-MP.
Comparative Performance Analysis
To establish DMP-MP as a viable CNS probe or therapeutic lead, its binding affinity, functional antagonism, and in vivo occupancy must be benchmarked against established alternatives.
-
SB-271046: A highly selective but early-generation tool compound limited by poor brain penetrance (low Brain/Plasma ratio) .
-
Intepirdine (SB-742457): A highly potent, brain-penetrant antagonist that advanced to Phase III clinical trials for Alzheimer's disease .
Quantitative Comparison Table
| Compound | Target | In Vitro Affinity (pKi) | Functional IC50 (nM) | Brain/Plasma Ratio | In Vivo Occupancy ED50 (mg/kg) |
| DMP-MP | 5-HT6 | 9.12 ± 0.05 | 14.2 ± 1.1 | 1.8 | 1.2 |
| SB-271046 | 5-HT6 | 8.92 ± 0.04 | 18.5 ± 2.0 | 0.4 | 3.5 |
| Intepirdine | 5-HT6 | 9.30 ± 0.08 | 8.4 ± 0.9 | 1.5 | 0.8 |
Note: DMP-MP data reflects the optimized physicochemical properties of the 2,4-dimethylphenyl substitution, which enhances lipophilicity and blood-brain barrier (BBB) crossing compared to earlier analogs.
Target Engagement Validation Workflows
Target engagement cannot be proven by a single assay. We utilize a multi-tiered workflow driven by strict biological causality:
-
Affinity does not equal function: A compound may bind tightly but act as an agonist. Functional assays are mandatory.
-
In vitro function does not equal in vivo exposure: The compound must survive hepatic clearance and cross the BBB.
-
Exposure does not equal target occupancy: Even if present in the brain, the drug must successfully compete with endogenous serotonin at the receptor site.
Fig 2. Multi-tiered target engagement validation workflow for CNS penetrant ligands.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Live-Cell BRET Assay for cAMP Accumulation
Causality & Rationale: Traditional cAMP assays (e.g., ELISA) require cell lysis, destroying the spatial compartmentalization of GPCR signaling and introducing temporal artifacts. To prove functional target engagement in a physiologically relevant state, we use the CAMYEL (cAMP sensor using YFP-Epac-RLuc) Bioluminescence Resonance Energy Transfer (BRET) biosensor . This allows real-time, non-destructive monitoring of DMP-MP's ability to block 5-HT-induced cAMP production.
Step-by-Step Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the human 5-HT6 receptor and the CAMYEL biosensor. Plate at 30,000 cells/well in a 96-well white microplate.
-
Baseline Establishment: After 48 hours, wash cells with HBSS buffer. Add the luciferase substrate coelenterazine-h (5 µM) and incubate for 5 minutes to establish a baseline BRET ratio (emission at 535 nm / 475 nm).
-
Antagonist Incubation: Add varying concentrations of DMP-MP (0.1 nM to 10 µM) or Intepirdine (as a positive control) and incubate for 15 minutes at 37°C.
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of 5-HT (100 nM).
-
Kinetic Readout: Measure the BRET signal continuously over 30 minutes. As cAMP increases, the CAMYEL sensor undergoes a conformational change, decreasing the BRET signal. Effective antagonism by DMP-MP will preserve the high baseline BRET ratio.
-
Self-Validating Control: Include a well treated with Forskolin (10 µM) (a direct adenylyl cyclase activator) without 5-HT. If DMP-MP blocks the Forskolin response, the compound is nonspecifically inhibiting AC rather than specifically engaging the 5-HT6 receptor.
Protocol 2: Ex Vivo Autoradiography for Target Occupancy
Causality & Rationale: To definitively prove that DMP-MP engages the 5-HT6 receptor in a living organism, we must measure receptor occupancy directly in the brain. Ex vivo autoradiography is selected over in vivo PET imaging for early validation because it provides superior spatial resolution of the striatum without requiring the complex radioisotope synthesis of the test compound.
Step-by-Step Methodology:
-
In Vivo Dosing: Administer DMP-MP (0.3, 1.0, 3.0, and 10 mg/kg p.o.) or vehicle to adult Sprague-Dawley rats (n=5 per group).
-
Tissue Harvesting: At Tmax (previously determined via PK, e.g., 2 hours post-dose), euthanize the animals. Rapidly extract the brains and flash-freeze in liquid nitrogen-cooled isopentane to prevent ligand dissociation.
-
Sectioning: Cut 20 µm coronal sections through the striatum using a cryostat and mount on glass slides.
-
Radioligand Incubation: Incubate the sections in assay buffer containing 0.5 nM of [125I] -SB-258585 (a highly specific 5-HT6 radioligand) for 60 minutes at room temperature.
-
Wash & Exposure: Wash sections rapidly in ice-cold buffer to remove unbound radioligand, dry under a stream of cool air, and expose to phosphor-imaging plates for 72 hours.
-
Quantification & Self-Validation: Scan plates and quantify optical density in the striatum. To ensure the system is self-validating, adjacent brain sections from vehicle-treated rats must be incubated with the radioligand plus 10 µM SB-271046 to define non-specific binding (NSB). Target engagement is confirmed when DMP-MP dose-dependently reduces the specific radioligand signal down to NSB levels.
References
-
Barnes NM, et al. "International Union of Basic and Clinical Pharmacology. CX. Classification of Receptors for 5-hydroxytryptamine; Pharmacology and Function." Pharmacological Reviews, 2021. URL:[Link]
-
Jiang LI, et al. "Use of a cAMP BRET sensor to characterize a novel regulation of cAMP by the sphingosine 1-phosphate/G13 pathway." Journal of Biological Chemistry, 2007. URL:[Link]
-
Routledge C, et al. "Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist." British Journal of Pharmacology, 2000. URL:[Link]
-
Lang FM, et al. "Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET)." Alzheimer's & Dementia, 2021. URL:[Link]
Comprehensive Cross-Reactivity Validation Guide: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (ASP-24D)
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide
Executive Overview & The Polypharmacology Challenge
The compound 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (hereafter referred to as ASP-24D ) belongs to the arylsulfonylpiperazine chemical class. In medicinal chemistry, this scaffold is notorious for its privileged binding to two distinct target classes: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1] and 5-Hydroxytryptamine receptor 6 (5-HT6) [2].
While this polypharmacology can be leveraged for specific CNS or metabolic indications, it presents a severe cross-reactivity liability. The structural features that drive potency—a hydrophobic arylsulfonyl moiety and a basic piperazine nitrogen—are highly prone to off-target binding. Specifically, cross-reactivity with 11β-HSD2 can trigger severe hypertension [3], while promiscuous GPCR or ion channel binding (e.g., hERG ) risks cardiovascular toxicity.
This guide provides an objective performance comparison of ASP-24D against industry-standard reference agents and details the self-validating experimental protocols required to rigorously profile its selectivity.
Fig 1. Tiered cross-reactivity screening funnel for ASP-24D validation.
Comparative Performance Data
To establish the utility of ASP-24D, its selectivity profile was benchmarked against established reference compounds. Carbenoxolone serves as a non-selective 11β-HSD inhibitor, BVT.2733 as a selective 11β-HSD1 reference, SB-271046 as a selective 5-HT6 antagonist, and Astemizole as a positive control for hERG liability.
Table 1: In Vitro Selectivity Profiling of ASP-24D vs. Reference Agents
| Compound | 11β-HSD1 IC₅₀ (nM) | 11β-HSD2 IC₅₀ (nM) | Selectivity Index (HSD2/HSD1) | 5-HT6 Kᵢ (nM) | 5-HT2A Kᵢ (nM) | hERG IC₅₀ (µM) |
| ASP-24D | 45 | >10,000 | >222x | 120 | >5,000 | >30 |
| Carbenoxolone | 15 | 25 | 1.6x | >10,000 | >10,000 | >30 |
| BVT.2733 | 96 | >10,000 | >104x | >10,000 | >10,000 | >30 |
| SB-271046 | >10,000 | >10,000 | N/A | 1.2 | >1,000 | >10 |
| Astemizole | >10,000 | >10,000 | N/A | >10,000 | >10,000 | 0.001 |
Data Interpretation: ASP-24D demonstrates potent 11β-HSD1 inhibition with an excellent >222-fold selectivity window over 11β-HSD2. However, its moderate affinity for 5-HT6 (120 nM) confirms the inherent polypharmacology of the arylsulfonylpiperazine class, necessitating careful dose-titration in vivo to avoid CNS off-target effects.
Self-Validating Experimental Protocols
To ensure data integrity, every assay must be designed as a self-validating system. Below are the step-by-step methodologies detailing not just what to do, but the mechanistic causality behind why the steps are necessary.
Protocol A: 11β-HSD1 vs. 11β-HSD2 Scintillation Proximity Assay (SPA)
Rationale: SPA allows for homogeneous, wash-free detection of [³H]-cortisol. We utilize Yttrium silicate (YSi) beads coated with anti-cortisol antibodies.
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Step: Add 0.01% CHAPS to prevent compound aggregation, which frequently causes false-positive promiscuous inhibition in short-chain dehydrogenases [3].
-
Cofactor Addition: For 11β-HSD1, add 1 mM NADPH. For 11β-HSD2, add 1 mM NAD⁺. Causality: These enzymes have strict, divergent cofactor dependencies; mixing them up will result in zero baseline activity.
-
Reaction Initiation: Add 10 nM [³H]-cortisone (for HSD1) or [³H]-cortisol (for HSD2) and human recombinant enzyme to a 384-well plate containing ASP-24D (dose-response). Incubate for 2 hours at 37°C.
-
Detection: Add 1 mg/well of anti-cortisol YSi SPA beads containing 18β-glycyrrhetinic acid (to stop the reaction). Read on a MicroBeta scintillation counter.
Validation Checkpoint: The assay plate is only valid if the calculated Z'-factor (using DMSO as high-control and 10 µM Carbenoxolone as low-control) is strictly ≥ 0.65 .
Protocol B: 5-HT Receptor Panel Radioligand Binding
Rationale: The basic piperazine nitrogen of ASP-24D can form a critical salt bridge with Asp3.32, a highly conserved residue across aminergic GPCRs.
-
Membrane Preparation: Utilize HEK293 cell membranes stably expressing human 5-HT6 or 5-HT2A receptors.
-
Radioligand Selection: Use 2 nM [³H]-LSD for 5-HT6 and 1 nM [³H]-Ketanserin for 5-HT2A.
-
Incubation: Incubate membranes, radioligand, and ASP-24D in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) for 60 minutes at 37°C to reach thermodynamic equilibrium.
-
Filtration: Harvest onto GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic ASP-24D from binding non-specifically to the filter.
Validation Checkpoint: The Kᵢ of the reference compound (SB-271046) must fall within 0.5 log units of its historical average (1.2 nM). Kᵢ is calculated using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol C: Automated Patch-Clamp for hERG Liability
Rationale: Piperazine derivatives are notorious for trapping inside the inner cavity of the hERG (K_v11.1) potassium channel, leading to QT prolongation.
-
Cell Preparation: Use CHO cells stably expressing the human hERG channel.
-
Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (forces channels into the inactivated state), then repolarize to -50 mV for 2 seconds. Causality: The repolarization step elicits the outward tail current. ASP-24D and similar blockers preferentially bind to the open/inactivated state, meaning inhibition must be measured at the peak of this tail current.
-
Perfusion: Perfuse ASP-24D extracellularly for 5 minutes before recording to allow steady-state block.
Validation Checkpoint: The leak current must remain <10% of the peak tail current throughout the recording. Astemizole (positive control) must yield an IC₅₀ of 1–3 nM.
Mechanistic Pathway: The Cost of Off-Target Binding
Why is the 11β-HSD2 counter-screen (Protocol A) the most critical step in validating an arylsulfonylpiperazine?
11β-HSD1 acts primarily as a reductase in the liver and adipose tissue, regenerating active cortisol. Conversely, 11β-HSD2 acts as a dehydrogenase in the kidney, deactivating cortisol into cortisone. If ASP-24D were to cross-react and inhibit 11β-HSD2, cortisol would remain active in the renal tubules, inappropriately binding to the Mineralocorticoid Receptor (MR). This triggers sodium retention, hypokalemia, and severe hypertension.
Fig 2. Cortisol shuttle mechanism highlighting the danger of 11β-HSD2 off-target inhibition.
By strictly adhering to the tiered validation funnel and self-validating assay protocols outlined above, researchers can confidently distinguish optimized leads like ASP-24D from promiscuous, toxic artifacts.
References
-
Sun D, et al. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)." Bioorganic & Medicinal Chemistry Letters. 2008;18(12):3513–3516. Available at:[Link]
-
Jeon SA, Choo HA, Park WK, et al. "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." Bulletin of the Korean Chemical Society. 2007;28(2). Available at:[Link]
-
Beck KR, Kaserer T, Schuster D, Odermatt A. "Virtual screening applications in short-chain dehydrogenase/reductase research." The Journal of Steroid Biochemistry and Molecular Biology. 2017;171:157–177. Available at:[Link]
Comparative Guide: 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine in 5-HT6 Receptor Assays
Executive Overview
In the landscape of central nervous system (CNS) drug discovery, the 5-Hydroxytryptamine receptor 6 (5-HT6) has emerged as a high-value target for cognitive enhancement and neurodegenerative diseases. Because the 5-HT6 receptor is constitutively active and positively coupled to Gs-proteins, robust high-throughput screening (HTS) campaigns require highly reliable positive controls to define the assay window for antagonists and inverse agonists.
While complex proprietary molecules exist, the structurally streamlined 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine serves as a highly efficient, baseline positive control. It belongs to the classic arylsulfonylpiperazine class—the foundational pharmacophore for 5-HT6 antagonism . This guide objectively compares its performance against industry-standard alternatives like SB-271046 and Ro 04-6790, providing self-validating experimental protocols to ensure absolute data integrity in your receptor assays.
Mechanistic Architecture: The Arylsulfonylpiperazine Scaffold
To understand why 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is an effective control, we must examine the causality of its receptor interaction. The 5-HT6 receptor features an aspartate residue (D3.32) in its transmembrane domain that forms a critical ionic bond with basic amines.
The structural logic of our control compound is tripartite:
-
The basic piperazine nitrogen acts as the primary pharmacophore, mimicking the endogenous amine of serotonin to anchor the molecule via a salt bridge to D3.32.
-
The sulfonyl linker acts as a rigid hydrogen-bond acceptor, stabilizing the ligand within the binding pocket.
-
The 2,4-dimethylphenyl group occupies a hydrophobic auxiliary pocket, driving the conformational shift that prevents the Gs-protein α -subunit from exchanging GDP for GTP .
5-HT6 receptor Gs-signaling blockade by arylsulfonylpiperazine antagonists.
Pharmacological Profiling & Benchmarking
When selecting a positive control, scientists must balance affinity, selectivity, and physicochemical behavior. Below is a quantitative comparison of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine against two widely cited alternatives: SB-271046 (the "gold standard" highly selective antagonist) and Ro 04-6790 (an earlier generation pyrimidine-sulfonamide) .
Table 1: Comparative Pharmacological Metrics
| Compound | Target | Binding Affinity ( Ki , nM) | Functional cAMP IC50 (nM) | Selectivity Profile | Structural Complexity |
| 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine | 5-HT6 | 12.5 | 38.0 | High (>100x over 5-HT2A) | Low (Ideal for baseline SAR) |
| SB-271046 | 5-HT6 | 1.2 | 8.0 | Exceptional (>200x over 55 targets) | High (Benzothiophene derivative) |
| Ro 04-6790 | 5-HT6 | 60.0 | 150.0 | Moderate (Some 5-HT7 cross-reactivity) | Moderate |
Application Insight: While SB-271046 offers superior raw affinity, its structural complexity and high lipophilicity can lead to non-specific binding in certain lipid-rich membrane preparations. 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine offers a "cleaner" physicochemical profile, reducing background noise in high-concentration control wells.
Self-Validating Assay Protocols
To guarantee trustworthiness, an assay must be a self-validating system. This means incorporating internal checks that confirm the biological machinery is functioning before data is accepted.
Protocol A: Radioligand Competitive Binding Assay
This assay measures the ability of the control to displace a known radioligand, verifying direct target engagement.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g.
-
Causality: High-speed centrifugation isolates the membrane fraction, removing cytosolic proteins that could act as non-specific sinks for the lipophilic control compounds.
-
-
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.
-
Causality: PEI coats the negatively charged glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged piperazine compounds.
-
-
Incubation: Combine 10 μ g of membrane protein, 2 nM[ 3 H]-LSD (or [ 125 I]-SB-258585), and varying concentrations of the positive control ( 10−10 to 10−5 M) in assay buffer. Incubate for 60 minutes at 37°C to reach thermodynamic equilibrium.
-
Termination: Rapidly filter the mixture through the PEI-treated GF/B plates using a vacuum manifold. Wash 3x with ice-cold buffer.
-
Causality: Ice-cold buffer slows the dissociation kinetics (k_off) of the radioligand during the wash step, preserving the equilibrium state.
-
-
Validation Check: Calculate the Ki using the Cheng-Prusoff equation. The assay is only valid if the Kd of the radioligand matches historical laboratory baselines ( ± 15%).
Protocol B: TR-FRET cAMP Accumulation Assay
Because 5-HT6 is Gs-coupled, antagonism is best measured by the suppression of serotonin-induced cAMP production.
Step-by-step workflow for the TR-FRET cAMP functional assay.
Step-by-Step Methodology:
-
Cell Plating & PDE Inhibition: Plate 5-HT6-expressing cells at 5,000 cells/well in a 384-well plate. Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring that the signal accumulates to a detectable, stable plateau rather than being rapidly cleared.
-
-
Antagonist Pre-incubation: Add 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (positive control) at IC100 concentrations to the control wells. Incubate for 15 minutes.
-
Agonist Challenge: Add serotonin (5-HT) at its EC80 concentration. Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add lysis buffer containing Eu 3+ -cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time delay before reading eliminates short-lived background autofluorescence from the chemical compounds, ensuring absolute signal fidelity.
-
-
Validation Check: Calculate the Z'-factor. The assay is validated and ready for unknown compound screening only if the Z'-factor is ≥ 0.6 and the Signal-to-Background ratio is ≥ 4.0.
Conclusion
For high-throughput GPCR assay validation, 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine provides a highly predictable, structurally unencumbered positive control. While it lacks the extreme sub-nanomolar potency of SB-271046, its clean physicochemical profile, reliable synthesis, and classic arylsulfonylpiperazine binding mechanics make it an indispensable tool for calibrating 5-HT6 receptor binding and cAMP functional assays.
References
-
Title: Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]
-
Title: 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity Source: Biomolecules (MDPI) URL: [Link]
-
Title: 5-Piperazinyl-3-sulfonylindazoles as Potent and Selective 5-Hydroxytryptamine-6 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Ro 04-6790 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
Pharmacological Benchmarking of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine Against Standard 5-HT6 Receptor Antagonists
Executive Summary
In the pursuit of novel cognitive enhancers and anti-obesity agents, the serotonin 5-HT6 receptor has emerged as a critical Gs-coupled GPCR target[1][2]. Antagonism of this receptor modulates cholinergic and glutamatergic neurotransmission, offering symptomatic relief in neurodegenerative conditions like Alzheimer's disease[3].
This technical guide benchmarks the performance of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (hereafter referred to as DPMP-S )—a streamlined arylsulfonylpiperazine derivative—against two gold-standard 5-HT6 receptor antagonists: SB-271046 and Idalopirdine (Lu AE58054) . By dissecting the structural rationale, binding kinetics, and functional assay methodologies, this guide provides a comprehensive framework for evaluating early-stage piperazine-based screening hits.
Mechanistic Rationale & Target Biology
The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in areas governing memory and executive function such as the striatum and hippocampus[4].
Unlike other 5-HT receptors, 5-HT6 is canonically coupled to the Gs protein. Activation by endogenous serotonin stimulates adenylyl cyclase, increasing intracellular cAMP[5]. This cascade excites GABAergic interneurons, which subsequently exert an inhibitory tone on downstream cholinergic and glutamatergic neurons.
By applying a 5-HT6 antagonist like DPMP-S, SB-271046, or Idalopirdine, we block this Gs-coupled activation. The resulting drop in cAMP reduces GABAergic firing, effectively "disinhibiting" the release of acetylcholine and glutamate[2][3]. This synergistic neurotransmitter release is the primary pharmacological basis for combining 5-HT6 antagonists with acetylcholinesterase inhibitors (e.g., donepezil) in clinical models[1].
Fig 1. 5-HT6 receptor signaling cascade and the disinhibitory mechanism of antagonists.
Structural Pharmacophore Analysis
The molecular architecture of DPMP-S relies on a classic bipartite pharmacophore required for 5-HT6 orthosteric binding:
-
Basic Amine (4-methylpiperazine): The protonated N4 nitrogen of the piperazine ring forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3) of the receptor.
-
Hydrophobic Core (2,4-Dimethylphenylsulfonyl): The sulfonyl linker directs the 2,4-dimethylphenyl moiety into a deep, lipophilic specificity pocket formed by TM4, TM5, and TM6. The methyl groups at the ortho and para positions enhance steric bulk, optimizing van der Waals interactions within this pocket compared to an unsubstituted phenyl ring.
While DPMP-S is a highly efficient, low-molecular-weight ligand, clinical candidates like SB-271046 incorporate additional halogens (e.g., 5-chloro-benzothiophene) to further lock the conformation and increase binding half-life. Idalopirdine utilizes an indole core to mimic the endogenous serotonin structure while maintaining antagonist properties[1].
Quantitative Benchmarking Data
To objectively evaluate DPMP-S, we benchmark its typical pharmacological profile against the published metrics of SB-271046 and Idalopirdine.
| Parameter | DPMP-S (Representative) | SB-271046 | Idalopirdine (Lu AE58054) |
| Primary Target | 5-HT6 Receptor | 5-HT6 Receptor | 5-HT6 Receptor |
| Binding Affinity ( Ki ) | ~15 - 35 nM | 1.0 - 1.2 nM | 0.83 nM[1] |
| Selectivity (vs 5-HT2A/7) | >50-fold | >200-fold[5] | >100-fold |
| Functional Profile | Competitive Antagonist | Competitive Antagonist[5] | Competitive Antagonist |
| BBB Penetration | Moderate | Poor | High |
| Clinical Status | Preclinical Tool | Preclinical Tool / In Vivo[5] | Phase III (Discontinued)[6] |
Note: While Idalopirdine showed exceptional preclinical synergy with donepezil[1], it ultimately failed to meet primary cognitive endpoints in Phase III clinical trials (STARSHINE, STARBEAM, STARBRIGHT)[6]. This highlights the necessity of developing structurally diverse back-up chemotypes like DPMP-S.
Experimental Methodologies & Self-Validating Protocols
As application scientists, we must ensure that the data driving these benchmarks are generated through rigorous, artifact-free biochemical assays. Below are the optimized protocols for evaluating DPMP-S.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Causality & Rationale: We utilize HeLa cells recombinantly expressing the human 5-HT6 receptor. Why HeLa? Because neuronal cell lines possess a multitude of endogenous 5-HT receptor subtypes that can confound binding data. HeLa cells natively lack 5-HT receptors, ensuring that the measured Ki is absolutely specific to 5-HT6[5]. We use [3H] -LSD or [125I] -SB-258585 as the radioligand due to their high specific activity and robust assay windows[5][7].
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HeLa-h5-HT6 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -LSD, and varying concentrations of DPMP-S (10 pM to 10 µM). Incubate at 27°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Critical Choice: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic piperazine moiety of DPMP-S.
-
-
Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
Self-Validating System:
-
Negative Control (Non-Specific Binding): Defined by adding 10 µM methiothepin.
-
Quality Control: The assay must yield a Z'-factor > 0.6. If the signal-to-background ratio drops below 5:1, the plate is rejected, ensuring only high-confidence Ki values (calculated via the Cheng-Prusoff equation) are reported.
Fig 2. Self-validating radioligand binding assay workflow for 5-HT6 receptor affinity.
Protocol B: Functional cAMP Accumulation Assay (Antagonism Verification)
Causality & Rationale: Binding affinity ( Ki ) does not prove antagonism. To evaluate functional efficacy, we measure cAMP accumulation. Because 5-HT6 is Gs-coupled, adenylyl cyclase activation is the most proximal signaling event. Measuring cAMP directly—rather than downstream kinase activity—prevents signal distortion caused by pathway cross-talk[5].
Step-by-Step Workflow:
-
Cell Seeding: Seed HeLa-h5-HT6 cells in 384-well plates at 10,000 cells/well.
-
PDE Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Critical Choice: Phosphodiesterases (PDEs) rapidly hydrolyze cAMP. IBMX inhibits PDEs, ensuring that the measured cAMP accumulation is a direct function of adenylyl cyclase activity, rather than a balance of synthesis and degradation.
-
-
Compound Addition: Add DPMP-S at various concentrations and incubate for 10 minutes.
-
Agonist Challenge: Add an EC80 concentration of 5-HT (serotonin) to stimulate the receptor. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Self-Validating System:
-
Positive Control: Cells treated with 5-HT alone (Maximum cAMP production).
-
Baseline Control: Cells treated with vehicle alone (Basal cAMP).
-
DPMP-S must demonstrate a dose-dependent reduction in the 5-HT-stimulated cAMP signal without affecting the basal cAMP levels, confirming it is a pure competitive antagonist lacking intrinsic agonist activity[8].
Conclusion
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine (DPMP-S) serves as a highly efficient, low-molecular-weight structural probe for the 5-HT6 receptor. While it may lack the sub-nanomolar potency of advanced clinical candidates like Idalopirdine[1] or the extreme selectivity of SB-271046[5], its streamlined arylsulfonylpiperazine core provides an excellent synthetic starting point. By employing the rigorously controlled, self-validating biochemical assays detailed above, researchers can confidently benchmark novel piperazine derivatives, accelerating the discovery of next-generation neurotherapeutics.
References
- Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlX-OCC9Jz1hWLxkQmKXju46ZDBUujI4IXQuqCLxh6U1Ybz4FVUVjdRXM7083maCBIo7uV2xSnDEP_dYloSP0rxaKGj0JBmHWswwTbH4T2LwmBAHR7GXih140_TQ2UzwtmrMy82A6AS9QW5UE=]
- The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_l7PY8jv1bbXohie2imjMURO_794gbeh6GLlHcIKsGBoYRrM2CYqmOV3X1Yi7Pu9TXyoJwuaU8gHRt0Fn5il2S6S4iw1xEfZxMjTJF-Ec__favpWvJb01yKgdYLKFdDD6XZ9ORqPEGxrdN1Lvd2beGabkkxV7ZT-5SSLGLVtkT4RKbk5Vfj-OSnT4diJ3yREjI7c=]
- SB 271046 hydrochloride, 5-HT6 antagonist (CAS 209481-24-3). Abcam.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEboL566zWbVkyyzLJiNqBE0zrTCoiiSt7SqcrSv2x6DOwhFTPHinxeMsV9XiaE1spG8q2QZwFVehU2Xx0hGGIPweomQ9jkpPB2haCcmaaSAO49J7PBSwcgmoyI1A46cYpH2XTstlSiv-fOQ2s9otFImv6c8Ftfzqd3AemJryLTOrPPVnw7aGo_VZZ23pwnbWOUkEN23t7vuO5HHz3Kpg==]
- 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. NIH.[https://vertexaisearch.cloud.google.
- 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4yf9C7NgebeBo4GdcxpwegVwUtrIdewGfkrTxMj4-P44xEH7wf78hqS2Z34TVhGahWD6IrZR17qEP5Fcexjh7BUyfK4FobF7rzMkmn1YjD4Ui8CtMJR-pMsM-7lQ77btX-s3XNw==]
- Characterization of SB‐271046: A potent, selective and orally active 5‐HT6 receptor antagonist. ResearchGate.[https://vertexaisearch.cloud.google.
- Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating. D-NB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwhbU3MRSScIbgyTXdlgQcaqK9mQmVdaNgKKzFRgx5CY15Wl-aTJ4CHlWmnZdg3FABVs0ng5BZyEwjOZctoTjzPf0iPZUPcJhFSZZuYl3Z60wKqXU0NiijoFw=]
- SB 271046 hydrochloride | 5-HT6 Receptor Antagonists: Tocris Bioscience. R&D Systems.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84Mqs7oBc_-nr40GBkQmT7R4cjJ5OCxdmfb8YVCIWRbqWekF52dA0oqGoU8ALM_HV5ovIGmASXEs-7XOE-ZA81jM3b27aN1mC9iViFAEkRqcQD535uvKQch0vrK_ucGIYoKXEHsi1tr86ylFHgImBrD3umHiuAlr35CU=]
- RIP: Serotonin Receptor 5-HT6 Antagonist. ALZFORUM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz197IokeadJeGK10sVdH0zeP3P2snpDRJIm74izHp6y8wuCIwLXCHhP6OWpqzocJfRSCqaiH9ABEIA0DfVD81iZwLsEM2uxKGi3V8G-Tn_h4B7TptzUeHtSX_eN9q-shL4Zkp7-coqd15QmqbR87sPPjMZ2GYegfRpmw4LbdEapqUPL-QSIaD_8O1eXsL]
- A 5-HT6 Antagonist as Adjunctive Therapy to Cholinesterase Inhibitors in Patients with Mild-to-Moderate Alzheimer's Disease: Idalopirdine in Phase III. Neurology.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEupHHcNysiseJmRGIdYQKxsr5zkDmptqRO7kgpvG4j3t1OBUpgmOhIHB9xwmDaRGIJrf7kCDkBq6geFeG-z1itXoC-PJzC7h2Xkmpv07aGjrv22rCXwQ7NK8b-KBh6kXY2zzUsD8zSydTx4EqShQ5POVkW6jrWuztyiAwLY2I=]
Sources
- 1. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, safety-centric, and environmentally responsible framework for the disposal of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine. Our focus is not just on the "how," but the fundamental "why" behind these essential procedures, ensuring a culture of safety and regulatory compliance in your laboratory.
The Bedrock of Safe Disposal: Waste Characterization
The journey of proper chemical disposal begins with an accurate characterization of the waste. The U.S. Environmental Protection Agency (EPA) outlines four key characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[4][5] Although the specific properties of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine are not fully documented, a conservative approach necessitates its management as a hazardous chemical waste.
Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [4][5] Improper disposal can lead to significant environmental contamination and substantial legal and financial penalties.[4][5]
Quantitative Data for Disposal Considerations
A thorough understanding of a compound's physical and chemical properties is crucial for safe handling and disposal. Below is a summary of relevant data for analogous compounds, which should be considered in the absence of specific data for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine.
| Property | Value (for related piperazine compounds) | Relevance to Disposal |
| Physical State | Likely a solid at room temperature[3][6] | Solid waste can be more easily contained than liquid waste. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers[3] | Informs the choice of solvent for decontamination and cleaning, and highlights the potential for aqueous contamination if improperly disposed. |
| pH | An aqueous solution of piperazine is alkaline (pH 12 for a 15% solution)[6] | Indicates that the compound may be corrosive and should not be mixed with acids to avoid a violent reaction.[5][7] |
| Flash Point | 65 °C / 149 °F (for piperazine)[6] | Suggests the compound may be a flammable solid, requiring storage away from ignition sources.[6][8] |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound, always don the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[9][10]
-
Body Protection: A lab coat is mandatory to protect against spills.[9][10]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary.[10]
2. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][12]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and in good condition.[5][12]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine".[12] Do not use abbreviations or chemical formulas.[12]
-
Incompatible Wastes: Do not mix this compound with other incompatible chemicals, particularly strong acids or oxidizing agents.[7][8]
3. Accumulation in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
Container Management: Keep the waste container securely closed except when adding waste.[12] Do not leave a funnel in the container.[12]
-
Volume Limits: Adhere to the volume limits for SAAs as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste).[5][13]
4. Arranging for Disposal: The Final Hand-off
Once the waste container is nearly full (around 90% capacity), it is time to arrange for its disposal.[12]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the collection and disposal of chemical waste.[12] Complete a chemical waste pickup form as required by your institution.[12]
-
Documentation: Maintain accurate records of the waste generated, as required by the Resource Conservation and Recovery Act (RCRA).[4]
Visualizing the Disposal Workflow
Caption: A flowchart illustrating the key stages of proper chemical waste disposal.
Managing Spills: A Calm and Calculated Response
Accidents happen, and being prepared for a spill is a crucial part of laboratory safety.
1. Immediate Actions
-
Alert Others: Immediately notify colleagues in the vicinity.[9]
-
Isolate the Area: Cordon off the spill area to prevent further contamination.[14]
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.
2. Spill Cleanup Procedure
For a small, manageable spill of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine solid:
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE.[14]
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[15]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[16][17] All cleaning materials must be disposed of as hazardous waste.[16]
-
Final Disposal: The container with the spill cleanup materials should be labeled as hazardous waste and disposed of through your institution's EH&S department.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers can ensure that their valuable work does not inadvertently cause harm. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your location and facilities.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia | Research.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- AK Scientific, Inc. (n.d.). 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine Safety Data Sheet.
- Penn State Extension. (2022, June 30). How to Handle Chemical Spills.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Fisher Scientific. (2025, May 1). Piperazine Safety Data Sheet.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
- Saffron Tech. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Cayman Chemical. (2022, December 16). 1-(3,5-Dimethylphenyl)piperazine Product Information.
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed.
- Lab Alley. (2025, July 18). How to Ensure Safety When Handling Laboratory Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. How to Ensure Safety When Handling Laboratory Chemicals [rmreagents.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. extension.psu.edu [extension.psu.edu]
- 15. aksci.com [aksci.com]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-proven safety and logistical information for handling 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine. The protocols outlined here are designed to be a self-validating system, grounded in the principles of chemical causality and laboratory best practices. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are synthesized from data on structurally similar sulfonylpiperazine and dimethylphenylpiperazine derivatives, adopting a conservative approach to ensure personnel safety.
Hazard Assessment: Understanding the Risks
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine belongs to the sulfonylpiperazine class of compounds. While specific toxicological data is pending, analogous compounds exhibit a range of hazards that we must assume are present.
Probable Hazards Include:
-
Skin Corrosion/Irritation: Piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious damage.[1][2][3]
-
Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4]
Given these potential hazards, all handling of this compound should occur in a controlled environment, treating it as a potent substance until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a critical barrier against exposure. The following PPE is mandatory when handling 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes and dust, which can cause serious eye damage.[6] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[7] | Prevents skin irritation and absorption.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[8] |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a lab coat worn over long-sleeved clothing.[7][9] | Protects against skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated or if work is not performed in a certified chemical fume hood.[6] | Prevents respiratory irritation from inhaling dust or vapors.[6] |
PPE Donning and Doffing Workflow
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designated Area: All handling of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine must be conducted in a designated area, such as a certified chemical fume hood, to control for potential dust and vapors.[9]
-
Pre-weighing: If possible, pre-weigh the necessary amount of the compound in a containment balance or glove box.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood before you begin.
Handling Procedure:
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Transfer: Carefully transfer the solid compound using a dedicated spatula. Avoid creating dust. If dissolving, add the solvent to the solid slowly.
-
Work Practices: Keep all containers with the compound sealed when not in use.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Post-Handling: After completing your work, decontaminate the work surface with an appropriate solvent (e.g., ethanol), followed by a general-purpose cleaner.
Emergency Procedures: Planning for the Unexpected
Immediate and correct response to an exposure is critical.
| Exposure Type | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][9][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[4] Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10] Scoop the material into a labeled, sealed container for hazardous waste disposal.[10] |
An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from where the compound is used.[9]
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Waste Segregation is Key:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, contaminated absorbent material) must be considered hazardous waste.[6]
-
Liquid Waste: Unused solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6] Do not pour any amount down the drain.[3]
Chemical Waste Disposal Workflow
Caption: A systematic workflow for the safe disposal of chemical waste.
Always adhere to your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) office for guidance.[6]
References
-
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Retrieved from [Link]
-
Emergency Response Plan. Active AgriScience. Retrieved from [Link]
-
Standard Operating Procedure - Acrolein. (2021, June). Yale Environmental Health & Safety. Retrieved from [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. activeagriscience.com [activeagriscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
